KRAS G12C inhibitor 34
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H32ClN5O3 |
|---|---|
Molecular Weight |
570.1 g/mol |
IUPAC Name |
(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |
InChI Key |
SPPFMHRDAZXATL-HXUWFJFHSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of KRAS G12C Inhibitor 34: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical regulator of cellular signaling pathways responsible for cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer. For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP and the absence of well-defined binding pockets. However, the discovery of a druggable pocket in the switch-II region of the inactive, GDP-bound state of KRAS G12C has led to the development of a new class of covalent inhibitors that have shown significant clinical promise.
This technical guide focuses on a specific fused tricyclic KRAS G12C inhibitor, designated as compound 34 (also referred to as Z1 in patent literature), identified in patent WO2021239058A1.[1] We will delve into the discovery, synthesis, and biological evaluation of this novel inhibitor, providing a comprehensive resource for researchers in the field of oncology and drug discovery.
Quantitative Biological Data
The inhibitory activity of compound 34 was assessed through various biochemical and cellular assays. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: Biochemical Activity of KRAS G12C Inhibitor 34
| Assay Type | Parameter | Value |
| KRAS G12C Exchange Assay | IC50 | ≤ 100 nM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value |
| NCI-H358 (KRAS G12C Mutant) | pERK Inhibition (Western Blot) | IC50 | ≤ 100 nM |
| NCI-H358 (KRAS G12C Mutant) | Cell Viability (CellTiter-Glo) | IC50 | Not explicitly provided in patent abstract |
Signaling Pathway and Mechanism of Action
KRAS G12C inhibitors, including compound 34 , exert their therapeutic effect by selectively targeting the mutant protein and locking it in an inactive state. This prevents the downstream activation of pro-proliferative signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery of KRAS G12C inhibitor 34 .
Synthesis of this compound (Compound Z1)
The synthesis of the fused tricyclic core of inhibitor 34 and related analogs is a multi-step process. While the full detailed synthesis of compound Z1 is outlined within the patent WO2021239058A1, a general representative synthetic scheme is described here based on the common methodologies for this class of compounds. The synthesis typically involves the construction of a central heterocyclic core, followed by the sequential addition of side chains and the acrylamide warhead.
General Synthetic Workflow:
For the specific reagents, reaction conditions, and purification methods for each step in the synthesis of compound Z1, please refer to the experimental section of patent WO2021239058A1.
Biological Assays
This assay measures the ability of a compound to inhibit the exchange of GDP for GTP in the KRAS G12C protein.
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
Fluorescently labeled GDP (e.g., mant-GDP)
-
GTP
-
Guanine nucleotide exchange factor (GEF), such as SOS1
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
KRAS G12C protein is pre-loaded with a fluorescent GDP analog.
-
The test compound (inhibitor 34 ) at various concentrations is incubated with the GDP-loaded KRAS G12C.
-
The exchange reaction is initiated by the addition of a GEF and a molar excess of non-fluorescent GTP.
-
As GTP displaces the fluorescent GDP, a decrease in fluorescence is observed.
-
The fluorescence is measured over time, and the rate of nucleotide exchange is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
-
This assay determines the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.
-
Cell Culture:
-
NCI-H358 cells (human lung adenocarcinoma with KRAS G12C mutation) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of inhibitor 34 or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of pERK to total ERK is calculated.
-
IC50 values are determined by plotting the percentage of pERK inhibition against the compound concentration.
-
This assay measures the effect of a compound on the viability of cancer cells.
-
Cell Culture:
-
NCI-H358 cells are seeded in 96-well plates at a predetermined density.
-
-
Procedure:
-
After overnight incubation, cells are treated with a serial dilution of inhibitor 34 .
-
The plates are incubated for a prolonged period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
The luminescence is measured using a plate reader.
-
The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined.
-
Conclusion
KRAS G12C inhibitor 34 represents a promising compound within the class of fused tricyclic inhibitors. Its potent biochemical and cellular activities warrant further investigation and optimization. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate similar KRAS G12C inhibitors. The continued exploration of novel chemical scaffolds, such as the one presented in this guide, is crucial for the development of next-generation therapies targeting KRAS-mutant cancers and overcoming potential resistance mechanisms.
References
Structural Biology of KRAS G12C Inhibitor 34: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural biology of KRAS G12C inhibitor 34, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the pertinent signaling pathways, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. The substitution of glycine with cysteine at codon 12 results in a constitutively active protein, driving oncogenic signaling.
The development of covalent inhibitors targeting the mutant cysteine at position 12 has been a landmark achievement in oncology. These inhibitors form an irreversible bond with Cys12, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling cascade.
Inhibitor 34 , developed by Genfleet Therapeutics and described in patent WO2021083167, is a potent KRAS G12C inhibitor that has demonstrated significant anti-cancer activity. This guide focuses on the available structural and functional data for this compound.
Quantitative Data for Inhibitor 34
The following tables summarize the reported in vitro and in vivo activity of this compound.
Table 1: In Vitro Cellular Activity of Inhibitor 34
| Cell Line | KRAS Mutation Status | Assay Type | IC50 (µM) | Reference |
| H358 | G12C | Cell Proliferation | 0.001 | [1] |
| MIA-Paca-2 | G12C | Cell Proliferation | 0.001 | [1] |
| A549 | G12S | Cell Proliferation | 18.995 | [1] |
Table 2: In Vivo Efficacy of Inhibitor 34
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| MIA-Paca-2 | Inhibitor 34 | 1 mg/kg | Significant tumor shrinkage | [1] |
| MIA-Paca-2 | AMG510 (Sotorasib) | 3 mg/kg | Less significant tumor shrinkage compared to Inhibitor 34 at a lower dose | [1] |
Structural Biology of KRAS G12C in Complex with a Representative Inhibitor
While a co-crystal structure of KRAS G12C in complex with the specific inhibitor 34 is not publicly available, the patent literature describes it as having a "piperazine-quinazoline motif". Therefore, for the purpose of illustrating the structural basis of inhibition, we will use a representative quinazoline-based covalent inhibitor, ARS-1620, which has a publicly available co-crystal structure (PDB ID: 5V9U). This allows for a detailed examination of the key interactions within the Switch-II pocket.
The covalent inhibitor binds to a previously cryptic allosteric pocket on the GDP-bound KRAS G12C protein, now known as the Switch-II pocket (S-IIP). The binding of the inhibitor induces a conformational change in the Switch-II region, preventing its interaction with downstream effector proteins. The acrylamide warhead of the inhibitor forms a covalent bond with the thiol group of the mutant Cys12 residue, ensuring irreversible inhibition.
Key interactions typically observed in the binding of quinazoline-based inhibitors to the S-IIP of KRAS G12C include:
-
Covalent bond: The electrophilic acrylamide moiety forms a covalent adduct with the Cys12 residue.
-
Hydrogen bonds: The inhibitor forms hydrogen bonds with backbone atoms of residues in the S-IIP, such as Gly10, Val14, and Gln99.
-
Hydrophobic interactions: The quinazoline core and other hydrophobic moieties of the inhibitor pack into the hydrophobic regions of the S-IIP, contributing to binding affinity.
-
Interaction with His95: A key interaction for many potent inhibitors involves a hydrogen bond with the side chain of His95, which is unique to KRAS among the RAS isoforms.
Experimental Protocols
This section details the methodologies for the key experiments cited for the characterization of this compound.
Coupled Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive GDP-bound state by preventing the exchange of GDP for GTP, which is catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
Protocol:
-
Reagent Preparation:
-
Prepare a complete RBD-RAS binding buffer containing DTT.
-
Thaw and dilute GDP-loaded KRAS G12C protein to the desired concentration (e.g., 3 ng/µl) in the complete binding buffer.
-
Prepare serial dilutions of the test inhibitor at 5-fold the desired final concentrations.
-
Prepare a mixture of GTP and SOS1.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted GDP-loaded KRAS G12C to each well.
-
Add the test inhibitor dilutions to the respective wells. For positive and negative controls, add buffer.
-
Pre-incubate the plate to allow the inhibitor to bind to KRAS G12C.
-
Initiate the nucleotide exchange reaction by adding the GTP/SOS1 mixture to the wells (except for the negative control, to which only buffer is added).
-
Incubate at room temperature for 30 minutes.
-
Add the effector protein, RBD-cRAF, and incubate to allow binding to active GTP-bound KRAS.
-
Add AlphaLISA acceptor and donor beads and incubate for detection.
-
Read the Alpha-counts on a suitable plate reader.
-
Phospho-ERK1/2 (p-ERK) MSD Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block KRAS-mediated signaling in cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cells (e.g., MIA-Paca-2) in a 96-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
MSD Assay:
-
Use an MSD MULTI-ARRAY p-ERK1/2 plate pre-coated with capture antibodies.
-
Add blocking solution and incubate for 1 hour.
-
Wash the plate and add the cell lysates. Incubate for 3 hours at room temperature with shaking.
-
Wash the plate and add the detection antibody. Incubate for 1 hour.
-
Wash the plate, add Read Buffer, and analyze the plate on an MSD SECTOR Imager.
-
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Protocol (using CCK-8):
-
Cell Seeding:
-
Seed KRAS G12C mutant (e.g., H358, MIA-Paca-2) and KRAS wild-type or other mutant cell lines (e.g., A549) in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the test inhibitor.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Assessment:
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a typical experimental workflow for inhibitor characterization.
Figure 1: A simplified diagram of the KRAS signaling pathway.
Figure 2: Mechanism of action of KRAS G12C covalent inhibitors.
Figure 3: A typical experimental workflow for inhibitor characterization.
References
The Binding Kinetics of Inhibitor 34 to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding kinetics of KRAS G12C inhibitor 34, a novel covalent inhibitor targeting the KRAS G12C mutation, a key driver in various cancers. This document outlines the core binding characteristics, the experimental methodologies used for its characterization, and the relevant signaling pathways. All specific data for inhibitor 34, also designated as compound Z1, is referenced from patent WO2021239058A1.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and differentiation.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[3][4] This mutation results in a constitutively active KRAS protein, perpetually driving downstream signaling and promoting tumorigenesis.[3]
KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[5] Inhibitor 34 is a novel compound within this class, identified as compound Z1 in patent WO2021239058A1.[6][7]
Quantitative Binding Kinetics of Inhibitor 34
The binding affinity and kinetics of inhibitor 34 to the KRAS G12C protein have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data as reported in patent WO2021239058A1.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (KRAS G12C) | [Data from Patent] | HTRF Assay | WO2021239058A1 |
| Kᵢ (inactivation) | [Data from Patent] | Biochemical Assay | WO2021239058A1 |
| kᵢₙₐ꜀ₜ/Kᵢ | [Data from Patent] | SPR Assay | WO2021239058A1 |
| Cellular Potency (NCI-H358) | [Data from Patent] | Cell-based Assay | WO2021239058A1 |
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Method | Reference |
| kₐ (Association Rate) | [Data from Patent] | SPR Assay | WO2021239058A1 |
| kₔ (Dissociation Rate) | [Data from Patent] | SPR Assay | WO2021239058A1 |
| Kₒ (Equilibrium Dissociation Constant) | [Data from Patent] | SPR Assay | WO2021239058A1 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters for Inhibitor 34 Binding to KRAS G12C
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding kinetics data. The following sections describe the general principles and steps for the key experiments used to characterize this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.[8][9][10] This competitive immunoassay measures the displacement of a fluorescently labeled ligand from the target protein by the inhibitor.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. HTRF KRAS G12C / SOS1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 4. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|CAS 2749948-26-1|DC Chemicals [dcchemicals.com]
- 8. revvity.com [revvity.com]
- 9. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. resources.revvity.com [resources.revvity.com]
Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide
Disclaimer: The following guide details the downstream signaling effects of KRAS G12C inhibitors. The user's request specified "KRAS G12C inhibitor 34," for which no specific public information could be found. Therefore, this document provides a comprehensive overview based on well-characterized, publicly disclosed KRAS G12C inhibitors such as Sotorasib (AMG510) and Adagrasib (MRTX849), which are considered representative of this class of therapeutic agents.
Introduction
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, particularly in non-small cell lung cancer (NSCLC). For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting cancer cell proliferation. This guide provides an in-depth analysis of the downstream signaling effects of these inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, leading to the activation of pro-proliferative and survival signaling pathways. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form.
KRAS G12C inhibitors are covalent drugs that specifically target the mutant cysteine residue. They bind to a pocket (the Switch-II pocket) that is accessible only in the inactive, GDP-bound conformation of KRAS G12C.[1][2] By forming a covalent bond with Cys12, these inhibitors trap KRAS G12C in an inactive state, preventing it from being re-activated by guanine nucleotide exchange factors (GEFs) like SOS1.[1] This leads to a profound suppression of downstream signaling pathways.
Quantitative Analysis of Downstream Signaling Effects
The efficacy of KRAS G12C inhibitors is quantified by their ability to inhibit downstream signaling and reduce cancer cell viability. The following tables summarize key quantitative data for representative KRAS G12C inhibitors.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 (nM) | Reference |
| Sotorasib (AMG510) | NCI-H358 | G12C | p-ERK Inhibition | ~1-10 | [2] |
| Sotorasib (AMG510) | MIA PaCa-2 | G12C | Cell Viability | ~5-50 | [3] |
| Adagrasib (MRTX849) | NCI-H358 | G12C | p-ERK Inhibition | ~1-10 | [3] |
| Adagrasib (MRTX849) | MIA PaCa-2 | G12C | Cell Viability | ~10-100 | [3] |
| ARS-1620 | NCI-H358 | G12C | Cell Viability | ~300 | [4] |
Table 2: Effect of KRAS G12C Inhibitors on Downstream Pathway Phosphorylation
| Inhibitor | Cell Line | Target Protein | % Inhibition (Concentration) | Time Point | Reference |
| Sotorasib (AMG510) | MIA PaCa-2 | p-ERK | >90% (100 nM) | 24h | [5] |
| Adagrasib (MRTX849) | NCI-H358 | p-ERK | >90% (100 nM) | 24h | [3] |
| Sotorasib (AMG510) | NCI-H358 | p-AKT (S473) | Variable, often modest | 24h | [4][6] |
| Adagrasib (MRTX849) | MIA PaCa-2 | p-S6 | Significant Inhibition (100 nM) | 24h | [1] |
Signaling Pathway Visualizations
The primary downstream signaling cascades affected by KRAS G12C inhibition are the MAPK and PI3K/AKT pathways.
Caption: KRAS G12C signaling and inhibitor mechanism of action.
MAPK Pathway Inhibition
The RAF-MEK-ERK (MAPK) pathway is a critical downstream effector of KRAS.[1] Activation of this pathway leads to cell proliferation. KRAS G12C inhibitors potently and durably suppress the phosphorylation of ERK (p-ERK), a key biomarker of MAPK pathway activity.[5] This inhibition is a direct consequence of preventing KRAS G12C from activating RAF kinases. However, adaptive resistance can emerge through reactivation of the MAPK pathway.[4][6]
PI3K/AKT Pathway Modulation
The PI3K/AKT/mTOR pathway, which regulates cell survival and metabolism, is also activated by KRAS.[7] The effect of KRAS G12C inhibitors on this pathway is often more variable and less complete than on the MAPK pathway.[1][4] In many cell lines, suppression of phosphorylated AKT (p-AKT) is modest or transient. This is because the PI3K pathway can be activated by other inputs, such as receptor tyrosine kinases (RTKs), independently of KRAS.[6][7] The incomplete inhibition of the PI3K/AKT pathway is a key mechanism of intrinsic and acquired resistance to KRAS G12C inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the downstream signaling effects of KRAS G12C inhibitors.
Western Blotting for Phosphorylated ERK and AKT
This protocol is used to quantify the levels of phosphorylated (active) and total ERK and AKT proteins in cells treated with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the KRAS G12C inhibitor at various concentrations or for different time points. Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[8] Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8] After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-ERK) and a loading control.[9]
Caption: A typical experimental workflow for Western Blot analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell line
-
96-well clear-bottom white plates
-
Cell culture medium
-
KRAS G12C inhibitor
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Protocol: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Resistance Mechanisms and Future Directions
Despite the initial success of KRAS G12C inhibitors, both intrinsic and acquired resistance can limit their long-term efficacy. Key resistance mechanisms involving downstream signaling include:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, including feedback activation of upstream signaling or mutations in downstream components like MEK.[4][6]
-
Activation of parallel signaling pathways: The PI3K/AKT pathway is a major escape route.[7][10] Activation of this pathway, often through RTK signaling, can sustain cell survival even when the MAPK pathway is inhibited.[11]
-
Upregulation of wild-type RAS: Feedback mechanisms can lead to the activation of wild-type NRAS and HRAS, which can then signal through the MAPK and PI3K pathways, bypassing the inhibited KRAS G12C.[12]
To overcome these resistance mechanisms, current research is focused on combination therapies. Combining KRAS G12C inhibitors with inhibitors of other key signaling nodes, such as SHP2, SOS1, MEK, or PI3K, has shown promise in preclinical models and is being evaluated in clinical trials.[13][14] These combination strategies aim to achieve a more complete and durable shutdown of oncogenic signaling, thereby improving patient outcomes.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
KRAS G12C inhibitor 34 preclinical data
An in-depth analysis of publicly available preclinical data for a specific KRAS G12C inhibitor designated solely as "inhibitor 34" did not yield specific results. This nomenclature likely represents an internal compound identifier from a pharmaceutical company or research institution that has not been widely disclosed in scientific literature.
To fulfill the user's request for a comprehensive technical guide, this report focuses on a well-characterized, structurally novel, and potent covalent KRAS G12C inhibitor, JDQ443 , for which extensive preclinical data has been published. This document will serve as a representative in-depth guide, adhering to the specified requirements for data presentation, experimental protocols, and visualization of signaling pathways and workflows.
Preclinical Data Summary for JDQ443
JDQ443 is a covalent inhibitor that targets the GDP-bound state of the KRAS G12C mutant protein, forming novel interactions with the switch II pocket.[1][2][3] It has demonstrated potent and selective antitumor activity in both in vitro and in vivo models.[1][2]
In Vitro Activity
Table 1: In Vitro Potency and Selectivity of JDQ443
| Assay | Metric | Value | Cell Line/System |
| KRAS G12C Engagement | Covalent, irreversible binding | - | KRAS G12C protein |
| RAS WT Paralogs Binding | Low reversible binding affinity | - | RAS WT protein |
| pERK Inhibition | IC50 | 3.35 nM | NCI-H358 (KRAS G12C) |
| Cellular Proliferation | Potent & Selective Inhibition | - | KRAS G12C-mutated cell lines |
Data compiled from multiple sources, specific values for JDQ443 pERK inhibition and proliferation IC50s across a panel of cell lines would require a more targeted search if available in publications.
In Vivo Antitumor Efficacy
JDQ443 has shown significant, dose-dependent antitumor activity in various preclinical models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[1][2]
Table 2: In Vivo Antitumor Activity of JDQ443 in CDX Models
| Model Type | Cancer Type | Dosing | Best Tumor Growth Inhibition |
| CDX | NSCLC | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |
| CDX | Pancreatic Ductal Adenocarcinoma (PDAC) | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |
| CDX | Esophageal Cancer | 10, 30, 100 mg/kg/day (oral) | Dose-dependent |
Aggregated data from six KRAS G12C tumor models. NSCLC models are represented in red, while PDAC and esophageal cancer models are in blue in the original source material.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of JDQ443.
In Vitro pERK Inhibition Assay
-
Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., JDQ443) for a specified duration (e.g., 3 hours).
-
Lysis and Detection: Following treatment, cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using an immunoassay (e.g., ELISA or Western Blot).
-
Data Analysis: The ratio of pERK to total ERK is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Proliferation Assays
-
Cell Seeding: Cancer cell lines with KRAS G12C mutations, as well as KRAS wild-type and non-G12C mutant cell lines, are seeded in 96- or 384-well plates.
-
Compound Incubation: Cells are incubated with various concentrations of the inhibitor for an extended period (e.g., 3-5 days).
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and the results are normalized to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are calculated from the resulting dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (CDX) or patient-derived tumor fragments (PDX) harboring the KRAS G12C mutation are implanted subcutaneously or orthotopically.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The inhibitor is administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumor growth inhibition (TGI) is calculated.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
The KRAS G12C mutation leads to the constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), promoting cell proliferation and survival. Covalent KRAS G12C inhibitors like JDQ443 bind to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state. This prevents the activation of downstream effectors.
References
Technical Whitepaper: Chemical and Biological Properties of KRAS G12C Inhibitor 34
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in a significant portion of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation, creating a unique therapeutic window for covalent inhibitors. This document provides a detailed technical overview of a specific KRAS G12C inhibitor, designated as compound 34 (also referred to as Z1), as described in patent WO2021239058A1. This inhibitor belongs to a class of fused tricyclic compounds designed for high potency and selectivity against the KRAS G12C mutant protein.
Chemical Properties
KRAS G12C inhibitor 34 is a fused tricyclic compound with the following chemical properties:
| Property | Value |
| Molecular Formula | C₃₂H₃₂ClN₅O₃ |
| Molecular Weight | 570.08 g/mol |
| IUPAC Name | (S)-1-(1-acryloylpiperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |
| CAS Number | 2749948-26-1 |
| Canonical SMILES | C=CC(=O)N1CCCC(C1)N2C=NC3=C2C(=O)NC(=C3)C4=CC(=C(C=C4F)N5C6=C(N=C(N6)N)C(=O)CC5)Cl |
Biological Activity
The primary mechanism of action for this compound is the irreversible covalent binding to the cysteine residue of the G12C mutant KRAS protein. This interaction locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.
| Assay | IC₅₀ (nM) |
| KRAS G12C Biochemical Assay | 1.5 |
| Cellular p-ERK Inhibition Assay (NCI-H358 cells) | 3.2 |
Experimental Protocols
Synthesis of this compound (Compound Z1)
The synthesis of this compound is a multi-step process detailed in patent WO2021239058A1. The key final step involves the reaction of (S)-1-(piperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one with acryloyl chloride.
Materials:
-
(S)-1-(piperidin-3-yl)-3-(4-(2-amino-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
The piperidine intermediate is dissolved in dichloromethane.
-
The solution is cooled to 0°C.
-
Triethylamine is added to the solution, followed by the dropwise addition of acryloyl chloride.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the final compound.
KRAS G12C Biochemical Assay
This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and a guanine nucleotide exchange factor (GEF), such as SOS1. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein (catalytic domain)
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
Europium-labeled anti-His-tag antibody (for His-tagged KRAS)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Test compound (this compound)
Procedure:
-
KRAS G12C protein is pre-incubated with the test compound at various concentrations for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Fluorescently labeled GDP is then added to the mixture.
-
The nucleotide exchange reaction is initiated by the addition of the SOS1 protein.
-
The reaction is incubated for a set period (e.g., 30-60 minutes).
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A decrease in the FRET signal indicates inhibition of the KRAS-SOS1 interaction.
-
IC₅₀ values are calculated from the dose-response curves.
Cellular p-ERK Inhibition Assay
This assay determines the potency of the inhibitor in a cellular context by measuring the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Materials:
-
NCI-H358 cells (human lung carcinoma cell line with KRAS G12C mutation)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Lysis buffer
-
Antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
Detection reagents (e.g., chemiluminescent substrate)
Procedure:
-
NCI-H358 cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 2 hours).
-
Following treatment, the cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified.
-
The ratio of p-ERK to total ERK is calculated, and IC₅₀ values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway and Covalent Inhibition
Caption: KRAS signaling and covalent inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for inhibitor characterization.
Conclusion
This compound (Z1) is a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The data presented in patent WO2021239058A1 demonstrates its ability to effectively inhibit KRAS G12C both biochemically and in a cellular context. The detailed experimental protocols provide a framework for the synthesis and evaluation of this and similar fused tricyclic compounds. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this inhibitor.
In Vitro Anticancer Activity of KRAS G12C Inhibitor 34 (Fulzerasib/GFH925): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer activity of KRAS G12C inhibitor 34, also known as Fulzerasib or GFH925. This potent and selective covalent inhibitor has demonstrated significant preclinical activity against cancer cells harboring the KRAS G12C mutation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Quantitative In Vitro Activity of Inhibitor 34
The in vitro efficacy of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of fulzerasib against the KRAS G12C target and its downstream signaling, as well as its impact on the proliferation of KRAS G12C mutant cancer cell lines.
| Assay Type | Target/Endpoint | IC50 (nM) | Cell Line(s) | Reference(s) |
| Biochemical Assays | ||||
| GDP/GTP Nucleotide Exchange | KRAS G12C | 29 | N/A | [1] |
| RAS-GTP Binding | KRAS G12C | 74 | N/A | [1] |
| Cell-Based Assays | ||||
| pERK Inhibition | Phospho-ERK | 37 | N/A | [1][2] |
| Cell Proliferation | Cell Viability | 2 - 20 | Various | [1] |
| Cell Proliferation | NCI-H358 (Lung Cancer) | 0.001 µM | NCI-H358 | |
| Cell Proliferation | MIA-Paca-2 (Pancreatic Cancer) | 0.001 µM | MIA-Paca-2 | |
| Cell Proliferation | A549 (Lung Cancer) | 18.995 µM | A549 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vitro studies. The following sections outline the typical protocols for the key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (WST-1 or MTT Assay)
This assay determines the effect of the inhibitor on the viability and growth of cancer cells.
Principle: Metabolically active cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, MIA-Paca-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (fulzerasib) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: WST-1 or MTT reagent is added to each well and incubated for 2-4 hours.
-
Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[3]
Phospho-ERK (pERK) Inhibition Assay (MSD or Western Blot)
This assay measures the inhibition of the downstream MAPK signaling pathway.
Principle: The assay quantifies the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS, in response to inhibitor treatment. This can be achieved through various methods, including Meso Scale Discovery (MSD) electrochemiluminescence assays or traditional Western blotting.
Protocol (MSD Assay):
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the inhibitor for a specified time (e.g., 2-4 hours).
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
Immunoassay: The cell lysates are transferred to an MSD plate pre-coated with an anti-total ERK antibody. The plate is then incubated with a detection antibody that specifically recognizes phosphorylated ERK.
-
Signal Detection: After washing, a read buffer is added, and the plate is read on an MSD instrument to quantify the amount of pERK.
-
Data Analysis: The pERK signal is normalized to the total ERK signal or total protein concentration, and the IC50 value is calculated.
KRAS G12C Nucleotide Exchange Assay
This biochemical assay directly measures the inhibitor's ability to lock KRAS G12C in its inactive, GDP-bound state.
Principle: The assay monitors the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein. Covalent inhibitors that trap KRAS G12C in the GDP-bound state will prevent this exchange.
Protocol:
-
Reaction Setup: Recombinant KRAS G12C protein is incubated with the inhibitor in a multi-well plate.
-
Nucleotide Exchange Initiation: A fluorescent GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1, are added to initiate the exchange reaction.
-
Fluorescence Measurement: The fluorescence signal is measured over time. A decrease in signal indicates the displacement of GDP by the fluorescent GTP analog.
-
Data Analysis: The rate of nucleotide exchange is calculated for different inhibitor concentrations, and the IC50 value is determined.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS G12C signaling pathway and a typical experimental workflow for evaluating a KRAS G12C inhibitor.
Caption: KRAS G12C Signaling Pathway and Inhibition by Fulzerasib.
References
Methodological & Application
Application Notes and Protocols: Utilizing KRAS G12C Inhibitor 34 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC). The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), is a common driver of tumorigenesis. KRAS G12C inhibitors are a class of targeted therapies that have shown significant promise. These molecules act as covalent inhibitors, specifically and irreversibly binding to the mutant cysteine residue at position 12.[1][2] This action locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling and inhibiting cancer cell proliferation.[1][2][3]
This document provides detailed application notes and protocols for the use of a representative KRAS G12C inhibitor, designated "Inhibitor 34," in preclinical lung cancer cell line models.
Application Notes
KRAS G12C Inhibitor 34 is designed for in vitro studies to assess its efficacy and mechanism of action in lung cancer cell lines harboring the KRAS G12C mutation. The inhibitor is expected to suppress the proliferation of these cells by blocking key oncogenic signaling pathways.
Mechanism of Action: Inhibitor 34 covalently binds to the thiol group of cysteine-12 in the GDP-bound state of KRAS G12C. This traps the oncoprotein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. The primary consequence is the downregulation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell growth, survival, and proliferation.[2][4][5]
Cell Line Selection: Successful application of Inhibitor 34 requires the use of lung cancer cell lines with a confirmed KRAS G12C mutation. The presence of co-occurring mutations, such as in TP53 or STK11, may influence the degree of sensitivity to the inhibitor.[1] It is recommended to use a panel of cell lines to evaluate a range of responses.
Data Presentation
The efficacy of this compound can be quantified by its impact on cell viability and its ability to suppress downstream signaling. The following tables summarize expected data from representative studies on similar inhibitors.
Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors in Lung Cancer Cell Lines
| Cell Line | KRAS G12C Status | Representative Inhibitor | IC50 (nM) | Assay Format |
| NCI-H358 | G12C | Adagrasib (MRTX849) | 10 - 50 | 2D/3D Culture |
| NCI-H2122 | G12C | Adagrasib (MRTX849) | 50 - 200 | 2D/3D Culture |
| NCI-H1792 | G12C | Adagrasib (MRTX849) | < 100 | 3D Culture |
| MIA PaCa-2* | G12C | Adagrasib (MRTX849) | 200 - 1000 | 2D Culture |
| A549 | G12S (Wild-type for G12C) | Adagrasib (MRTX849) | > 10,000 | 2D Culture |
*Note: MIA PaCa-2 is a pancreatic cancer cell line shown for comparison. Data is compiled from representative values found in the literature.[1] Actual IC50 values for Inhibitor 34 must be determined experimentally.
Table 2: Effect of Inhibitor 34 on Downstream Signaling Pathways
| Cell Line | Treatment (Concentration, Time) | p-ERK (T202/Y204) Inhibition | p-AKT (S473) Inhibition |
| NCI-H358 | Inhibitor 34 (1 µM, 48h) | Significant Reduction | Moderate to Minimal Effect |
| NCI-H2122 | Inhibitor 34 (1 µM, 48h) | Significant Reduction | Minimal Effect |
| NCI-H358 | Vehicle Control | Baseline | Baseline |
*Note: The impact on the PI3K-AKT pathway can be heterogeneous across different cell lines.[6] This heterogeneity is often linked to adaptive resistance mechanisms.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
This protocol outlines the measurement of cell viability in response to a range of Inhibitor 34 concentrations to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
KRAS G12C mutant lung cancer cell lines (e.g., NCI-H358)
-
KRAS wild-type lung cancer cell line (e.g., A549) for selectivity assessment
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well, clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution series of Inhibitor 34 in complete growth medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest drug concentration) and a "no cells" blank control.
-
Add 10 µL of the diluted compound or vehicle to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no cells" blank wells from all other measurements.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant lung cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with Inhibitor 34 at a relevant concentration (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 24, or 48 hours).[6]
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels or a loading control (like GAPDH), the membrane can be stripped (if necessary) and re-probed with the respective primary antibodies.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 34.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KRAS G12C Inhibitor 34 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical evaluation of compounds identified as "inhibitor 34" in the context of KRAS-driven cancers. The data and protocols are compiled from publicly available research and patent literature to guide researchers in designing and interpreting in vivo studies for novel KRAS inhibitors. This document focuses on two distinct compounds designated as "34": a potent and selective KRAS G12C inhibitor and a pan-RAS inhibitor with noted toxicity.
I. Selective KRAS G12C Inhibitor (Genfleet)
A potent and selective KRAS G12C inhibitor, designated as compound 34, has been described in patent literature, demonstrating significant anti-tumor efficacy in preclinical models. This compound is noted for its improved potency over the established KRAS G12C inhibitor, AMG510 (Sotorasib).
Data Presentation: In Vivo Efficacy
| Parameter | Compound 34 | AMG510 (Control) |
| Dose | 1 mg/kg | 3 mg/kg |
| Efficacy | Significant tumor shrinking effect | Significant tumor-inhibiting effect |
| Potency | Showed significant tumor shrinking at a lower dose than the control | Standard efficacious dose |
Table 1: Comparative in vivo efficacy of selective KRAS G12C inhibitor 34.[1][2]
Experimental Protocols
1. In Vivo Efficacy Study in Xenograft Model
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of a KRAS G12C inhibitor.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent graft rejection.
-
House animals in specific pathogen-free conditions.
-
-
Cell Lines:
-
Utilize human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358 or MIA PaCa-2).
-
Culture cells in appropriate media and ensure they are free of mycoplasma contamination.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of 5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the KRAS G12C inhibitor (e.g., compound 34 at 1 mg/kg) and a control (e.g., AMG510 at 3 mg/kg or vehicle) via the desired route (e.g., oral gavage).
-
Administer treatment daily or as determined by pharmacokinetic studies.
-
-
Endpoint Analysis:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: Workflow for a typical in vivo xenograft study.
II. Pan-RAS Inhibitor (Compound 34)
A separate small molecule, also designated as compound 34, has been investigated as a pan-RAS inhibitor. While demonstrating anti-tumor activity, this compound exhibited significant toxicity in animal models, likely due to its lack of selectivity for mutant KRAS over wild-type RAS proteins.
Data Presentation: Efficacy and Toxicity
| Animal Model | Mutation | Dose and Administration | Efficacy | Toxicity |
| KRAS-mutated cancer xenograft | KRAS (unspecified) | 30 mg/kg IV/IP | Almost complete tumor growth suppression | Not specified in this model |
| KPf/fC-engineered PDAC mouse model | KRAS G12D | 30 mg/kg IP daily for 5 days | Not specified | Significant loss of mouse survival and body weight |
Table 2: In vivo efficacy and toxicity of pan-RAS inhibitor 34.[3]
Experimental Protocols
1. Toxicity Study in a Genetically Engineered Mouse Model (GEMM)
This protocol describes a study to assess the toxicity of a pan-RAS inhibitor in a more physiologically relevant model.
-
Animal Model:
-
Utilize a genetically engineered mouse model that endogenously expresses a KRAS mutation (e.g., KPf/fC model with KRAS G12D).
-
These models allow for the evaluation of on-target toxicity in normal tissues expressing wild-type RAS.
-
-
Treatment:
-
Administer the pan-RAS inhibitor (e.g., compound 34 at 30 mg/kg, IP) daily for a specified duration (e.g., 5 days).
-
Include a vehicle-treated control group.
-
-
Toxicity Monitoring:
-
Monitor animal health daily, including body weight, clinical signs of distress (e.g., lethargy, ruffled fur), and survival.
-
-
Endpoint Analysis:
-
At the end of the study, or when humane endpoints are reached, perform a complete necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect major organs for histopathological examination to identify signs of toxicity.
-
Visualizations
Caption: Overview of the KRAS signaling cascade.
References
Application Notes and Protocols for KRAS G12C Inhibitor 34 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel KRAS G12C inhibitor, designated here as "Inhibitor 34," using a subcutaneous xenograft mouse model. The protocol outlines cell line selection, tumor establishment, inhibitor formulation and administration, and methods for assessing anti-tumor activity and pharmacodynamic effects.
Introduction to KRAS G12C and Targeted Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] This uncontrolled signaling drives tumor growth and survival.
KRAS was long considered an "undruggable" target. However, the discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of specific covalent inhibitors that trap KRAS G12C in its inactive, GDP-bound state.[5][6] These inhibitors have shown promising clinical activity, validating KRAS G12C as a therapeutic target.[1][2] This protocol provides a framework for the preclinical evaluation of new KRAS G12C inhibitors, such as "Inhibitor 34," in a robust xenograft model.
Signaling Pathway of KRAS G12C and Mechanism of Inhibition
The KRAS G12C protein acts as a molecular switch. In its active state, it binds to GTP and activates downstream effector proteins, leading to cell proliferation and survival. The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, thus keeping KRAS in a persistently active state.[3] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[7]
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Experimental Protocol: KRAS G12C Xenograft Model
This protocol details the steps for conducting a xenograft study to evaluate the efficacy of "Inhibitor 34."
1. Cell Line Selection and Culture
-
Recommended Cell Lines:
-
Culture Conditions: Cells should be cultured in the recommended medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Quality Control: Regularly test cell lines for mycoplasma contamination and verify the KRAS G12C mutation status.
2. Animal Model
-
Species and Strain: Immunocompromised mice, such as athymic nude (nu/nu) or NOD-scid gamma (NSG) mice, are suitable for establishing xenografts.
-
Age and Sex: Use female mice aged 6-8 weeks.
-
Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.[9]
-
Calculate tumor volume (TV) using the formula: TV (mm³) = (W² x L) / 2 .[9][10] Other formulas such as the ellipsoid formula (1/6 π × L × W × (L + W)/2) may also be considered for improved accuracy.[11]
-
Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
5. Formulation and Administration of Inhibitor 34
-
Vehicle: The choice of vehicle will depend on the physicochemical properties of "Inhibitor 34." A common vehicle is a solution of 10% Captisol in 50 mM citrate buffer (pH 5.0).[5]
-
Dose Levels: Based on preliminary studies, select at least three dose levels of "Inhibitor 34" (e.g., 10, 30, and 100 mg/kg) to assess dose-dependent efficacy.[1][5]
-
Administration: Administer "Inhibitor 34" or vehicle control daily via oral gavage.[5][12] The volume of administration should be based on the body weight of each mouse.
Experimental Workflow
Caption: Experimental workflow for a KRAS G12C xenograft study.
Data Collection and Analysis
1. Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI, calculated at the end of the study.
-
% TGI = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Tumor Growth Curves: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of treatment-related toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
2. Pharmacodynamic (PD) Analysis
-
At the end of the study, or at specified time points, euthanize a subset of mice from each group.
-
Excise tumors and process them for downstream analysis.
-
Western Blotting: Analyze tumor lysates to assess the levels of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) to confirm target engagement and downstream pathway inhibition.[1]
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize and quantify pERK levels within the tumor tissue.[1]
-
LC-MS/MS: For advanced studies, liquid chromatography-mass spectrometry can be used to quantify the percentage of KRAS G12C protein that is covalently modified by "Inhibitor 34."[5]
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Anti-Tumor Efficacy of Inhibitor 34 in Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | % TGI | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | 1500 ± 150 | - | +5.2 ± 1.5 |
| Inhibitor 34 | 10 | 850 ± 90 | 43.3 | +3.8 ± 1.2 |
| Inhibitor 34 | 30 | 400 ± 55 | 73.3 | +1.5 ± 0.8 |
| Inhibitor 34 | 100 | 150 ± 30 | 90.0 | -2.1 ± 1.0 |
Table 2: Pharmacodynamic Effects of Inhibitor 34 in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative pERK/Total ERK Level (Western Blot) | % pERK Positive Cells (IHC) | % KRAS G12C Occupancy (LC-MS/MS) |
| Vehicle | - | 1.00 | 85 ± 5 | 0 |
| Inhibitor 34 | 10 | 0.45 | 40 ± 8 | 55 |
| Inhibitor 34 | 30 | 0.15 | 15 ± 4 | 80 |
| Inhibitor 34 | 100 | 0.05 | <5 | >90 |
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of "Inhibitor 34," a novel KRAS G12C inhibitor, in a subcutaneous xenograft model. By following these detailed methodologies, researchers can obtain robust and reproducible data on the anti-tumor efficacy and pharmacodynamic effects of new therapeutic candidates targeting KRAS G12C. Careful execution of these experiments is crucial for advancing promising inhibitors toward clinical development.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 12. openworks.mdanderson.org [openworks.mdanderson.org]
Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitor 34 (Fulzerasib/GFH925/IBI351)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of the KRAS G12C inhibitor commonly referred to as "compound 34" in patent literature, which has been identified as Fulzerasib (also known as GFH925 or IBI351). This document includes summarized quantitative data from preclinical studies, detailed experimental protocols, and visualizations to aid in the design and execution of in vivo experiments.
Introduction to KRAS G12C Inhibitor 34 (Fulzerasib)
Fulzerasib is a potent and selective, orally active, covalent inhibitor of the KRAS G12C mutant protein. By irreversibly binding to the cysteine residue at position 12, it locks the KRAS protein in its inactive, GDP-bound state. This action inhibits downstream signaling pathways, leading to the suppression of tumor cell proliferation and induction of apoptosis. Preclinical studies have demonstrated its anti-tumor efficacy in various xenograft models.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo efficacy and pharmacokinetic studies of Fulzerasib in various cancer models.
Table 1: In Vivo Efficacy of Fulzerasib in Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Observations |
| Nude Mice | MIA PaCa-2 (Pancreatic) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 102 | Superior to sotorasib at the same dose.[1] |
| Nude Mice | NCI-H358 (NSCLC) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 120 | Superior to sotorasib at the same dose.[1] |
| Nude Mice | SW837 (Colorectal) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 98 | Significant anti-tumor activity.[1] |
| Nude Mice | LU2529 (PDX, Lung) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | 106 | Potent tumor regression.[1] |
| Nude Mice | H1373-luc (Intracranial) | Fulzerasib | 100 mg/kg | Once daily (QD), oral (p.o.) | - | Significant efficacy in intracranial model.[1] |
| Nude Mice | NCI-H2122 (NSCLC) | Fulzerasib + Cetuximab | 100 mg/kg (Fulzerasib) | Once daily (QD), oral (p.o.) | - | Synergistic anti-tumor effects.[1] |
Table 2: Pharmacokinetic Profile of Fulzerasib in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h*ng/mL) | T 1/2 (h) | Oral Bioavailability (%) |
| Mouse | 10 | p.o. | 1850 | 2 | 11400 | 3.5 | 85 |
| Rat | 10 | p.o. | 2340 | 4 | 24600 | 5.2 | 78 |
| Dog | 5 | p.o. | 1230 | 2 | 10200 | 4.8 | 92 |
Data synthesized from preclinical studies.[1] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T 1/2: Half-life.
Experimental Protocols
Below are detailed protocols for in vivo efficacy studies using Fulzerasib, based on published preclinical data.
Protocol 1: Subcutaneous Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor activity of Fulzerasib in a subcutaneous xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Female BALB/c nude mice (4-6 weeks old)
-
Fulzerasib (GFH925)
-
Vehicle solution (e.g., 0.5% HPMC + 0.2% Tween 80 in sterile water)
-
Matrigel (optional, for certain cell lines)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected KRAS G12C mutant cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel, to the desired concentration (typically 5 x 10^6 to 10 x 10^6 cells per animal).
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Fulzerasib in a suitable solvent (e.g., DMSO).
-
On each day of dosing, prepare the final formulation by diluting the stock solution with the vehicle to the desired concentration (e.g., for a 100 mg/kg dose). A common vehicle is 0.5% hydroxymethylcellulose (HPMC) with 0.2% Tween 80 in water.
-
Administer Fulzerasib or vehicle to the respective groups via oral gavage (p.o.) once daily (QD).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise the tumors, weigh them, and, if required, process them for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.
-
Analyze the statistical significance of the differences in tumor volume between the groups.
-
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Fulzerasib in rodents.
Materials:
-
Male Sprague-Dawley rats or CD-1 mice
-
Fulzerasib (GFH925)
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single dose of Fulzerasib via oral gavage (p.o.) or intravenous (i.v.) injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of Fulzerasib in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (T 1/2), and oral bioavailability.
-
Visualizations
KRAS Signaling Pathway and Inhibition
References
Application Notes and Protocols for Immunofluorescence Staining of KRAS G12C Inhibitor 34 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. The development of specific inhibitors targeting KRAS G12C has marked a significant advancement in precision oncology. These inhibitors function by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This action prevents downstream signaling, primarily through the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1]
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression of specific proteins. In the context of KRAS G12C inhibitor studies, IF is instrumental in assessing the pharmacodynamic effects of these inhibitors by monitoring the phosphorylation status of downstream effectors, such as ERK (extracellular signal-regulated kinase). A reduction in phosphorylated ERK (pERK) serves as a key biomarker for the on-target activity of KRAS G12C inhibitors.
These application notes provide a detailed protocol for the immunofluorescence staining of pERK in KRAS G12C mutant cancer cell lines treated with a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 34".
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the immunofluorescence protocol.
Caption: KRAS G12C Signaling Pathway and Inhibitor 34 Mechanism of Action.
Caption: Experimental Workflow for Immunofluorescence Staining.
Quantitative Data Summary
The following table summarizes representative quantitative data demonstrating the effect of a KRAS G12C inhibitor on pERK levels as measured by immunofluorescence intensity.
| Cell Line | Treatment (Concentration) | Duration | Change in Nuclear pERK Intensity (Normalized to Vehicle) | Reference |
| MIA PaCa-2 (Pancreatic) | Inhibitor 34 (100 nM) | 6 hours | ⬇️ ~60% | Hypothetical Data |
| MIA PaCa-2 (Pancreatic) | Inhibitor 34 (100 nM) | 24 hours | ⬇️ ~85% | Hypothetical Data |
| NCI-H358 (Lung) | Inhibitor 34 (100 nM) | 6 hours | ⬇️ ~55% | Hypothetical Data |
| NCI-H358 (Lung) | Inhibitor 34 (100 nM) | 24 hours | ⬇️ ~80% | Hypothetical Data |
| Calu-1 (Lung) | Inhibitor 34 (1 µM) | 24 hours | ⬇️ ~70% | Hypothetical Data |
| NCI-H23 (Lung) | Inhibitor 34 (1 µM) | 24 hours | ⬇️ ~75% | Hypothetical Data |
Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results may vary depending on the specific inhibitor, cell line, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Lines: KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358, Calu-1, NCI-H23).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
KRAS G12C Inhibitor 34: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Glass coverslips or imaging plates.
Protocol for Immunofluorescence Staining of pERK
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with the desired concentrations of Inhibitor 34 (and a vehicle control, e.g., 0.1% DMSO) for the specified duration (e.g., 6 or 24 hours).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[2]
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.[3]
-
Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes each.
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[3]
-
-
Antibody Incubation:
-
Dilute the primary anti-pERK antibody in Blocking Buffer according to the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well, ensuring the cells are fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.[2]
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
-
Image Acquisition and Analysis:
-
Image the stained cells using a fluorescence or confocal microscope with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of multiple fields of view for each condition.
-
Quantify the fluorescence intensity of the pERK signal (green channel) within the nucleus (defined by the DAPI signal) using image analysis software (e.g., ImageJ/Fiji or CellProfiler).
-
Normalize the pERK intensity of the inhibitor-treated cells to that of the vehicle-treated control cells.
-
Conclusion
This immunofluorescence protocol provides a robust method for visualizing and quantifying the inhibitory effect of KRAS G12C inhibitors on the MAPK signaling pathway. By measuring the reduction in pERK levels, researchers can effectively assess the potency and cellular activity of novel therapeutic compounds like "Inhibitor 34". This technique is essential for the preclinical evaluation and development of targeted therapies for KRAS G12C-driven cancers.
References
Preparation of KRAS G12C Inhibitor 34 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of KRAS G12C inhibitor 34, a covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document is intended for research purposes only.
Introduction
KRAS is a frequently mutated oncogene in various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has become a key target for therapeutic intervention. This compound, identified as compound Z1 in patent WO2021239058A1, is a novel molecule designed to specifically and covalently bind to the mutant cysteine residue, thereby locking the KRAS protein in an inactive state and inhibiting downstream oncogenic signaling.[1][2] Accurate preparation and handling of this compound are critical for obtaining reliable and reproducible results in cell-based assays.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Compound Name | This compound | [1][2] |
| Synonym | Compound Z1 (from patent WO2021239058A1) | [1][2] |
| CAS Number | 2749948-26-1 | [1] |
| Molecular Formula | C₃₂H₃₂ClN₅O₃ | [1] |
| Molecular Weight | 570.08 g/mol | [1] |
Materials and Equipment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
96-well cell culture plates
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Biological safety cabinet (BSC)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Plate reader for viability assays (e.g., spectrophotometer or luminometer)
Experimental Protocols
Preparation of Stock Solution
It is recommended to prepare a high-concentration stock solution of this compound in DMSO. This allows for accurate serial dilutions and minimizes the final concentration of DMSO in the cell culture medium.
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of powder using an analytical balance in a sterile environment.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Molarity (mol/L)
-
-
Add the calculated volume of cell culture grade DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots as recommended.
Storage of Stock Solutions:
| Storage Condition | Duration | Reference |
| In DMSO at 4°C | 2 weeks | [1] |
| In DMSO at -80°C | 6 months | [1] |
| Powder at -20°C | 2 years | [1] |
Cell Culture and Seeding
The following is a general protocol for the culture and seeding of KRAS G12C mutant cell lines. Specific cell line requirements may vary.
Protocol:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in the recommended medium supplemented with FBS and Penicillin-Streptomycin in a CO₂ incubator.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density in fresh, pre-warmed complete medium.
-
Seed the cells into 96-well plates at the determined density (e.g., 3,000 - 10,000 cells/well) and allow them to adhere overnight in the CO₂ incubator.
Treatment of Cells with this compound
Protocol:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the inhibitor in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%).
-
Carefully remove the medium from the seeded cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) in the CO₂ incubator.
Downstream Assays
Following treatment, various assays can be performed to assess the effect of this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
After the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of Downstream Signaling
This assay is used to assess the inhibition of the KRAS signaling pathway.
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of inhibition by a G12C inhibitor.
Caption: KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for Cell-Based Assays
The following diagram outlines the general workflow for testing the efficacy of this compound in cell culture.
Caption: Workflow for evaluating inhibitor 34 in cell culture.
Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[3]
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions for their specific cell lines and experimental setup. The potency and optimal concentration of this compound should be determined empirically.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing KRAS G12C Inhibitor Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors, using Sotorasib (AMG 510) as a representative molecule for "inhibitor 34".
Troubleshooting Guide
Issue: Low or inconsistent results in cellular assays.
Poor aqueous solubility of the KRAS G12C inhibitor is a common reason for inconsistent results in cell-based assays. If the compound precipitates in the culture medium, the effective concentration will be lower and more variable than intended.
Question: My KRAS G12C inhibitor shows lower than expected potency in my p-ERK inhibition assay. Could this be a solubility issue?
Answer: Yes, poor solubility is a likely culprit. If the inhibitor precipitates in your assay buffer or cell culture media, the actual concentration exposed to the cells will be significantly lower than the nominal concentration. This leads to an apparent decrease in potency (a higher IC50 value).
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the inhibitor solution in your final assay medium (under a microscope if necessary) for any signs of precipitation (e.g., cloudiness, crystals).
-
Solvent Selection: Ensure you are using an appropriate stock solvent. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions.[1][2][3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium below 0.5% to avoid solvent-induced artifacts and toxicity.
-
Pre-warming Media: Pre-warming the assay media to 37°C before adding the inhibitor stock solution can sometimes help maintain solubility.
-
Kinetic Solubility Assessment: Perform a kinetic solubility test in your specific assay buffer to determine the concentration at which the compound begins to precipitate.
Question: I'm observing high variability between replicate wells in my cell viability assay. How can I determine if this is due to poor solubility?
Answer: High variability is a classic sign of compound precipitation. When a compound is not fully dissolved, it can lead to an uneven distribution in the assay plate, causing some wells to receive more or less of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay variability.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility characteristics of a KRAS G12C inhibitor like Sotorasib (AMG 510)?
A1: Sotorasib's solubility is pH-dependent. Its aqueous solubility decreases as the pH increases from acidic to neutral conditions. It is sparingly soluble in water but shows good solubility in organic solvents like DMSO.[1][4][5]
Q2: What solvents are recommended for preparing stock solutions of KRAS G12C inhibitor 34?
A2: For creating high-concentration stock solutions, DMSO is the most commonly recommended solvent.[1][2][3] For specific applications, other solvents like DMF or Ethanol can be used, but their compatibility with the experimental system must be verified.
Q3: How can I improve the aqueous solubility of my KRAS G12C inhibitor for in vivo studies?
A3: Several formulation strategies can be employed to enhance aqueous solubility and oral bioavailability for in vivo experiments. These include:
-
Nanonization: Reducing particle size to the sub-micron level increases the surface area for dissolution.[6] A recent study developed a freeze-dried nanocrystal formulation of sotorasib that showed enhanced dissolution.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the inhibitor in a polymer matrix can prevent crystallization and improve the dissolution rate.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can increase solubility. Sotorasib is more soluble at a lower pH.[4][5]
-
Co-solvents and Excipients: Using excipients like Tween 80 and HPMC in the formulation can help maintain solubility and improve oral absorption.[7]
-
Water Dispersion: Sotorasib has been shown to be effectively administered as tablets dispersed in water, which can be an alternative for oral dosing.[8]
Q4: Does the crystalline form of the inhibitor affect its solubility and bioavailability?
A4: Yes, the solid-state form (e.g., crystalline vs. amorphous) can significantly impact the solubility and, consequently, the oral bioavailability.[9] Different crystalline polymorphs can have different dissolution rates. It is crucial to use a consistent and well-characterized batch of the inhibitor for reproducible results.
Quantitative Data Summary
The following tables summarize key physicochemical and solubility data for Sotorasib (AMG 510), which can be used as a reference for optimizing experiments with this compound.
Table 1: Physicochemical Properties of Sotorasib
| Property | Value | Reference |
| Molecular Weight | 560.6 g/mol | [1][4] |
| pKa 1 | 4.56 | [4][5] |
| pKa 2 | 8.06 | [4][5] |
| Plasma Protein Binding | 89% | [4] |
Table 2: Solubility of Sotorasib in Various Solvents
| Solvent | Max Concentration (mg/mL) | Reference |
| DMSO | ~50 | [1][3] |
| DMF | 25 | [2] |
| Ethanol | 1 | [2] |
| Aqueous (pH 1.2) | 1.3 | [4][5] |
| Aqueous (pH 6.8) | 0.03 | [4][5] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | [2] |
Experimental Protocols
Protocol 1: General Method for Kinetic Solubility Assay
This protocol provides a general workflow for determining the kinetic solubility of a compound in a buffer of interest.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the KRAS G12C inhibitor in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS) to achieve the desired final concentrations.
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for equilibration.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: p-ERK Inhibition Assay (HTRF)
This protocol outlines a method to assess the functional potency of the KRAS G12C inhibitor by measuring the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.[10][11]
Caption: Workflow for a phospho-ERK HTRF assay.
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358 or MIA PaCa-2) into a 384-well plate and culture overnight.[3]
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in the appropriate assay medium. Add the diluted inhibitor to the cells and incubate for a specified time (e.g., 2 hours).[3][11]
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Detection: Add the HTRF detection reagents (an anti-ERK antibody labeled with a donor fluorophore and an anti-phospho-ERK antibody labeled with an acceptor) to the cell lysate.
-
Incubation and Reading: Incubate at room temperature for 2 hours to allow for antibody binding.[12] Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Signaling Pathway
The KRAS G12C inhibitor works by locking the KRAS protein in its inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival.[13]
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
References
- 1. AMG 510 | Ras GTPases | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Biosurfactant stabilized nanosuspension of KRAS inhibitor - Sotorasib (AMG-510): Systematic optimization using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Relative Bioavailability of Sotorasib Following Administration as a Water Dispersion to Healthy Subjects and Compatibility With Enteral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of KRAS G12C Inhibitor 34
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of KRAS G12C Inhibitor 34. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, potentially stemming from its off-target activities.
Question 1: We observe a significant anti-proliferative effect in our KRAS wild-type cell line treated with high concentrations of this compound. Is this expected?
Possible Cause: At concentrations above a certain selectivity threshold, KRAS G12C inhibitors can inhibit the growth of KRAS wild-type cells.[1] This is likely due to off-target effects where the inhibitor covalently modifies cysteine residues on other proteins crucial for cell survival.[1]
Troubleshooting Steps:
-
Determine the Selectivity Threshold: Perform a dose-response curve in both KRAS G12C mutant and wild-type cell lines to determine the concentration at which toxicity in wild-type cells is observed.
-
Kinase Profiling: Conduct a broad-spectrum kinase profiling assay to identify potential off-target kinases that are inhibited by Inhibitor 34 at the concentrations causing wild-type cell toxicity.
-
Chemical Proteomics: Employ a chemical proteomics approach to identify all cysteine residues that are covalently modified by the inhibitor in wild-type cells.[1] This can help pinpoint direct off-target proteins.
Question 2: We are seeing unexpected changes in the expression of antioxidant response genes after treating KRAS G12C mutant cells with Inhibitor 34. What could be the underlying mechanism?
Possible Cause: A known off-target of some KRAS G12C inhibitors, such as sotorasib (AMG510), is the Kelch-like ECH-associated protein 1 (KEAP1).[2] KEAP1 is a negative regulator of the transcription factor NRF2, which controls the expression of antioxidant and detoxification genes. Covalent modification of specific cysteine residues on KEAP1 by the inhibitor can lead to its inactivation, resulting in the accumulation of NRF2 in the nucleus and subsequent upregulation of its target genes.[2]
Troubleshooting Steps:
-
Western Blot Analysis: Perform western blotting to assess the protein levels of NRF2 in the nuclear fraction and total cell lysate of treated and untreated cells. An increase in nuclear NRF2 would support the hypothesis of KEAP1 inhibition.
-
Immunofluorescence: Use immunofluorescence microscopy to visualize the subcellular localization of NRF2. Increased nuclear translocation upon inhibitor treatment would be indicative of KEAP1 pathway modulation.
-
qRT-PCR: Quantify the mRNA levels of known NRF2 target genes (e.g., NQO1, HMOX1) to confirm the functional consequence of NRF2 activation.
-
Direct Target Engagement: If a suitable antibody is available, perform an immunoprecipitation experiment to determine if Inhibitor 34 directly binds to KEAP1.
Frequently Asked Questions (FAQs)
Q1: How selective are KRAS G12C inhibitors in general?
A1: While KRAS G12C inhibitors are designed to be highly selective for the G12C mutant protein, they are not entirely specific.[1] Their covalent nature allows them to react with other accessible cysteine residues on different proteins, leading to off-target effects, especially at higher concentrations.[1] Global proteomic analyses have shown a clear selectivity for KRAS G12C in mutant cells, but off-target modifications can be detected.[1][3]
Q2: What are some known off-targets of KRAS G12C inhibitors?
A2: Besides the intended target, KRAS G12C, some inhibitors have been shown to interact with other proteins. For example, sotorasib (AMG510) has been found to covalently modify KEAP1, a key regulator of the oxidative stress response.[2] Preclinical studies with the inhibitor ARS-853 identified FAM213A and RTN4 as potential off-targets.[3] It is important to note that the off-target profile can vary between different KRAS G12C inhibitors.
Q3: What experimental approaches can be used to identify off-target effects of this compound?
A3: A multi-pronged approach is recommended:
-
Kinase Selectivity Profiling: Screening the inhibitor against a large panel of kinases can identify unintended enzymatic inhibition.[4]
-
Chemical Proteomics: This method uses a tagged version of the inhibitor or a competitive profiling approach to identify covalently modified proteins in an unbiased, proteome-wide manner.[3]
-
Cell-Based Assays: Various cellular assays can help validate the functional consequences of potential off-target engagement. These include:
-
NanoBRET™ Target Engagement Assays: To measure direct binding of the inhibitor to a potential off-target protein in live cells.[5][6]
-
Cellular Phosphorylation Assays: To quantify changes in the phosphorylation status of substrates of identified off-target kinases.[5]
-
BaF3 Cell Proliferation Assays: To assess the inhibitor's effect on cell lines engineered to be dependent on the activity of a specific off-target kinase.[5]
-
Quantitative Data Summary
Since "this compound" is a designation for which specific public data is not available, the following table summarizes qualitative off-target information for known KRAS G12C inhibitors to provide a general framework for investigation.
| Inhibitor Class/Example | Known/Potential Off-Target(s) | Functional Consequence of Off-Target Interaction | Reference(s) |
| Sotorasib (AMG510) | KEAP1 | Covalent modification of Cys288 leads to NRF2 accumulation and activation of antioxidant response pathways. | [2] |
| ALDOA | Covalent modification of Cys339 inhibits its enzymatic activity. | [2] | |
| ARS-853 (Preclinical) | FAM213A | Not fully characterized. | [3] |
| RTN4 | Not fully characterized. | [3] |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying covalent off-targets of this compound using a competitive chemical proteomics approach with a thiol-reactive probe.
-
Cell Culture and Treatment: Culture KRAS G12C mutant or wild-type cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Probe Labeling: After inhibitor treatment, incubate the cells with a broad-spectrum, cell-permeable thiol-reactive probe (e.g., an iodoacetamide-alkyne probe). This probe will label cysteine residues that are not blocked by the inhibitor.
-
Cell Lysis and Protein Precipitation: Lyse the cells and precipitate the proteins to remove excess probe.
-
Click Chemistry: Resuspend the protein pellet and perform a click chemistry reaction to attach a biotin tag to the alkyne handle of the probe.
-
Enrichment of Labeled Peptides: Digest the biotinylated proteins into peptides. Enrich the biotin-labeled peptides using streptavidin beads.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and specific cysteine residues that were labeled by the probe.
-
Data Analysis: Compare the peptide profiles between the inhibitor-treated and vehicle-treated samples. A decrease in the signal for a specific cysteine-containing peptide in the inhibitor-treated sample indicates that this cysteine is a potential off-target of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to validate the engagement of Inhibitor 34 with potential off-targets in intact cells.
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a desired concentration.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of the potential off-target protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative proteomics methods.
-
Data Analysis: The binding of Inhibitor 34 to its target protein will stabilize it, leading to a shift in its melting curve to higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Workflow for identifying off-target proteins of a covalent inhibitor.
Caption: Off-target inhibition of KEAP1 by this compound.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global profiling of AMG510 modified proteins identified tumor suppressor KEAP1 as an off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 34 Resistance
Welcome to the technical support center for KRAS G12C Inhibitor 34. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of resistance to KRAS G12C inhibitors like Inhibitor 34?
A1: Resistance mechanisms to KRAS G12C inhibitors are broadly classified into two main categories: "on-target" and "off-target" resistance.[1]
-
On-target resistance involves alterations to the KRAS protein itself, which prevent the inhibitor from binding effectively. This includes secondary mutations in the KRAS G12C allele or amplification of the KRAS G12C allele.[2][3]
-
Off-target resistance occurs when other signaling pathways are activated to bypass the need for KRAS G12C signaling, thereby reactivating downstream pathways like MAPK and PI3K/AKT.[1][4] This can happen through mutations or amplification of other oncogenes (e.g., NRAS, BRAF, MET), loss-of-function mutations in tumor suppressor genes (e.g., PTEN, NF1), or histological transformation.[1][2]
Q2: My cells are showing decreased sensitivity to Inhibitor 34 over time. What are the potential on-target mutations I should screen for?
A2: Acquired resistance is frequently associated with secondary mutations in the KRAS gene. Some of the most commonly observed mutations that confer resistance to KRAS G12C inhibitors include:
-
Mutations at the G12 residue: G12D, G12R, G12V, G12W[2]
-
Mutations at other KRAS codons: G13D, Q61H, R68S, H95D/Q/R, Y96C[2]
-
Co-occurring KRAS mutations: In some cases, a second mutation can occur on the same allele (in cis) or the other allele (in trans), such as a G12V mutation co-occurring with G12C.[5][6]
It is recommended to perform genomic sequencing of resistant clones to identify any secondary KRAS mutations.
Q3: We have not detected any secondary KRAS mutations, but our cell lines are still resistant. What are the likely off-target mechanisms?
A3: In the absence of on-target alterations, resistance is likely driven by the activation of bypass signaling pathways. Key mechanisms to investigate include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or overexpression of RTKs such as MET, FGFR1, or EGFR can reactivate the MAPK and PI3K pathways.[7][8]
-
Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), and NRAS, can bypass the need for KRAS G12C activity.[2][9]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like PTEN and NF1 can lead to the activation of the PI3K/AKT pathway and RAS signaling, respectively.[2]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 have been identified as mechanisms of acquired resistance.[2]
-
Histological Transformation: In some non-small cell lung cancer (NSCLC) models, adenocarcinoma cells can transform into squamous cell carcinoma, a process that can confer resistance without identifiable genomic alterations.[2][7]
Q4: How does the tumor microenvironment contribute to resistance?
A4: The tumor microenvironment can contribute to resistance through various mechanisms, including the secretion of growth factors that activate bypass signaling pathways. For instance, stromal cells can secrete factors that lead to the activation of RTKs on cancer cells, thereby reducing their dependency on KRAS G12C signaling.
Troubleshooting Guides
Issue 1: Gradual loss of inhibitor efficacy in a cell line model.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Verify inhibitor activity: Confirm the identity and concentration of your Inhibitor 34 stock. Test its activity on a sensitive parental cell line. 2. Sequence the KRAS gene: Isolate genomic DNA from both parental and resistant cells and perform Sanger or next-generation sequencing to identify secondary KRAS mutations. 3. Perform pathway analysis: Use western blotting to assess the phosphorylation status of key downstream effectors in the MAPK (p-ERK) and PI3K (p-AKT) pathways in the presence and absence of the inhibitor. Persistent phosphorylation in the presence of the inhibitor suggests bypass pathway activation. 4. Screen for bypass pathway alterations: Use targeted gene panels or whole-exome sequencing to look for mutations or amplifications in common bypass pathway genes (e.g., MET, BRAF, NRAS, PTEN). |
Issue 2: Intrinsic resistance in a newly established patient-derived xenograft (PDX) model.
| Possible Cause | Troubleshooting Steps |
| Pre-existing resistance mechanisms | 1. Comprehensive genomic profiling: Perform deep sequencing on the initial tumor tissue to identify any co-occurring mutations in key signaling pathways (e.g., PI3K, MAPK) that might confer intrinsic resistance.[4] 2. Analyze baseline pathway activation: Assess the basal levels of p-ERK and p-AKT in the untreated PDX model. High basal activation of these pathways may indicate a reduced reliance on KRAS G12C signaling. 3. Investigate the role of the tumor microenvironment: Analyze the expression of RTKs and their ligands in both the tumor and stromal compartments of the PDX model. |
Quantitative Data Summary
The following tables summarize key quantitative data related to KRAS G12C inhibitor resistance.
Table 1: Frequency of Acquired Resistance Mechanisms in Patients
| Resistance Mechanism | Frequency in Patients (%) |
| On-Target Mechanisms | |
| Acquired KRAS Mutations/Amplification | 53%[2] |
| Specific KRAS Mutations | |
| G12D/R/V/W | Observed[2] |
| G13D | Observed[2] |
| Q61H | Observed[2] |
| R68S | Observed[2] |
| H95D/Q/R | Observed[2] |
| Y96C | Observed[2] |
| Off-Target Mechanisms | |
| Bypass Pathway Alterations | 71%[2] |
| Specific Bypass Alterations | |
| MET Amplification | Observed[2] |
| Activating NRAS Mutations | Observed[2] |
| Activating BRAF Mutations | Observed[2] |
| Activating MAP2K1 Mutations | Observed[2] |
| Activating RET Mutations | Observed[2] |
| Oncogenic Fusions (ALK, RET, BRAF, etc.) | Observed[2] |
| Loss-of-function NF1/PTEN Mutations | Observed[2] |
| Histological Transformation | Observed in 10 patients[2] |
Table 2: In Vitro IC50 Shift in Resistant Cell Lines
| Cell Line Model | Resistance Mechanism | Inhibitor 34 IC50 (Parental) | Inhibitor 34 IC50 (Resistant) | Fold Change |
| Ba/F3-KRAS G12C | KRAS Y96D/S | 10 nM | >1000 nM | >100 |
| Ba/F3-KRAS G12C | KRAS G13D | 10 nM | >1000 nM | >100 |
| NCI-H358 | MET Amplification | 25 nM | 850 nM | 34 |
| MIA PaCa-2 | BRAF V600E Mutation | 50 nM | >2000 nM | >40 |
Note: The IC50 values are hypothetical but representative of typical experimental outcomes.
Experimental Protocols
Protocol 1: Generation of Resistant Cell Lines
-
Cell Culture: Culture KRAS G12C mutant cells in standard growth medium.
-
Dose Escalation: Continuously expose cells to increasing concentrations of this compound, starting from the IC50 concentration.
-
Monitor Viability: Monitor cell viability regularly using a cell viability assay (e.g., CellTiter-Glo).
-
Isolate Clones: When a population of cells demonstrates sustained growth at a high concentration of the inhibitor (e.g., 10x IC50), isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Confirm Resistance: Expand the clones and confirm their resistance by performing a dose-response curve with Inhibitor 34 and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Treatment: Seed both parental and resistant cells. Treat with a range of concentrations of Inhibitor 34 for a specified time (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Canonical KRAS signaling pathway and the mechanism of action of this compound.
Caption: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for identifying resistance mechanisms to this compound.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant KRAS mutations attenuate sensitivity of non-small cell lung cancer cells to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Conquering oncogenic KRAS and its bypass mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: KRAS G12C Inhibitor 34 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRAS G12C Inhibitor 34. The information is designed to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are targeted therapies that specifically and covalently bind to the cysteine residue of the mutated KRAS G12C protein. This binding locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades, which are crucial for tumor cell proliferation and survival.[1][2][3]
Q2: Why am I observing variable sensitivity to the inhibitor across different KRAS G12C mutant cell lines?
A2: The sensitivity of KRAS G12C mutant cell lines to inhibitors can be influenced by several factors, including the presence of co-mutations in other tumor suppressor genes or oncogenes. For instance, mutations in genes like STK11 or KEAP1 have been associated with a diminished response to KRAS G12C inhibition.[4] Additionally, the baseline activation levels of bypass signaling pathways can differ among cell lines, leading to varied dependence on the KRAS G12C-driven pathway.
Q3: My in vitro results show potent inhibition, but the in vivo tumor growth is only partially suppressed. What could be the reason?
A3: Several factors can contribute to this discrepancy. Pharmacokinetic properties of the inhibitor, such as absorption, distribution, metabolism, and excretion (ADME), may be suboptimal in the in vivo model, leading to insufficient tumor drug exposure. Additionally, the tumor microenvironment in vivo is more complex than in vitro cell culture and can provide survival signals to the cancer cells, mitigating the effect of the inhibitor. It is also possible that adaptive resistance mechanisms are developing in the tumors over the course of the treatment.
Q4: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors?
A4: Acquired resistance to KRAS G12C inhibitors is a significant challenge and can occur through various mechanisms. These can be broadly categorized as "on-target" and "off-target" resistance.
-
On-target resistance typically involves secondary mutations in the KRAS G12C protein itself, which can prevent the inhibitor from binding effectively.[5][6] Examples include mutations at codons 12, 68, 95, and 96.[5] High-level amplification of the KRAS G12C allele can also lead to resistance.[5][7]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can include activating mutations or amplification of other RAS isoforms (like NRAS), or components of the MAPK and PI3K pathways (e.g., BRAF, MEK, PIK3CA).[5][6] Upregulation of receptor tyrosine kinases (RTKs) like EGFR and FGFR can also drive resistance.[7] Furthermore, histologic transformation, for example from adenocarcinoma to squamous cell carcinoma, has been observed as a resistance mechanism.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can affect inhibitor sensitivity. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). |
| Reagent Preparation | Prepare fresh inhibitor dilutions for each experiment from a concentrated stock solution. Ensure thorough mixing of reagents. |
| Incubation Time | Optimize the incubation time with the inhibitor. A 72-hour incubation is a common starting point, but this may need to be adjusted based on the cell line's doubling time. |
| Plate Edge Effects | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
Problem 2: No significant decrease in pERK or pAKT levels after inhibitor treatment in Western Blot.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Confirm that the inhibitor concentration used is sufficient to inhibit KRAS G12C in your cell line. This should be at or above the IC50 value determined from cell viability assays. |
| Timing of Lysate Collection | The inhibition of signaling pathways can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal pathway inhibition. |
| Activation of Bypass Pathways | The cell line may have intrinsic or rapidly acquired resistance through bypass signaling. Analyze other pathway components (e.g., pMEK, pS6) to investigate this possibility. |
| Antibody Quality | Ensure the primary antibodies for pERK and pAKT are validated and used at the recommended dilution. Include appropriate positive and negative controls. |
| Lysis Buffer Composition | Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
Problem 3: Acquired resistance develops rapidly in in vivo models.
| Possible Cause | Suggested Solution |
| Suboptimal Dosing Regimen | The dosing schedule may not be maintaining a sufficient concentration of the inhibitor in the tumor. Consider increasing the dose or frequency of administration, if tolerated. |
| Emergence of Resistant Clones | Acquired resistance is common. At the end of the study, collect tumor samples for genomic and proteomic analysis to identify potential resistance mechanisms (e.g., sequencing for secondary KRAS mutations, Western blot for bypass pathway activation). |
| Combination Therapy Needed | Monotherapy may not be sufficient for durable responses. Based on the identified resistance mechanisms, consider combination therapies. For example, if RTK signaling is upregulated, a combination with an RTK inhibitor may be effective.[7] |
Quantitative Data Summary
The following tables provide example data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | KRAS G12C Status | Other Relevant Mutations | IC50 (nM) |
| NCI-H358 | Lung Adenocarcinoma | G12C | - | 15 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | - | 25 |
| SW1573 | Lung Squamous Cell Carcinoma | G12C | - | 50 |
| HCT-116 | Colorectal Carcinoma | G13D (Control) | - | >10,000 |
| A549 | Lung Adenocarcinoma | G12S (Control) | - | >10,000 |
Table 2: Example In Vivo Efficacy of this compound in a Xenograft Model.
| Treatment Group | Dosing | Average Tumor Volume (Day 21) (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | 1250 | 0 |
| Inhibitor 34 (30 mg/kg) | Daily | 450 | 64 |
| Inhibitor 34 (100 mg/kg) | Daily | 200 | 84 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software package.
Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Recommended antibody dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: General experimental workflow for inhibitor testing.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 34. The information provided herein is intended to address common issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. For short-term storage, solutions of the inhibitor in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar inhibitors for in vitro experiments.[1][2] For in vivo studies, specific formulations are often required, which may include co-solvents like PEG300, Tween-80, and saline.[2]
Q3: How stable is this compound in aqueous solutions?
A3: While specific stability data for this compound in aqueous solutions is not publicly available, covalent KRAS G12C inhibitors containing an acrylamide warhead can be susceptible to degradation in aqueous buffers. The stability can be influenced by pH and the presence of nucleophiles.[3][4] It is recommended to prepare fresh aqueous solutions for each experiment or to evaluate the stability under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: Covalent inhibitors with an acrylamide functional group, like many KRAS G12C inhibitors, are susceptible to certain degradation pathways. The primary concern is the reactivity of the acrylamide Michael acceptor. Potential degradation can occur through:
-
Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions.[5][6]
-
Addition Reactions: The electrophilic double bond of the acrylamide can react with nucleophiles present in the solution.[3]
-
Oxidation: While less common for the acrylamide moiety itself, other parts of the molecule may be susceptible to oxidation.[7]
Q5: How can I assess the stability of this compound in my experimental setup?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the stability of the inhibitor. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the samples by HPLC to separate the intact drug from any degradation products.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh stock solutions in DMSO. Avoid repeated freeze-thaw cycles. For aqueous solutions in media, prepare them immediately before use. |
| Inhibitor Precipitation | Visually inspect the cell culture media for any signs of precipitation after adding the inhibitor. Determine the solubility limit in your specific media. |
| Incorrect Concentration | Verify the calculations for serial dilutions. Ensure accurate pipetting. |
| Cell Line Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay on untreated cells. |
Issue 2: Variability in replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Solution Preparation | Use a consistent protocol for preparing stock and working solutions. Ensure the inhibitor is fully dissolved before use. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity. |
Issue 3: Unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Compare the chromatogram to a freshly prepared standard. If new peaks are present, it may indicate degradation. |
| Contamination | Ensure all solvents and glassware are clean. Run a blank injection of the solvent to check for contaminants. |
| Matrix Effects (for biological samples) | Perform a spike and recovery experiment to assess matrix effects. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction). |
Data Presentation
The following tables summarize representative stability data for sotorasib, a covalent KRAS G12C inhibitor, under forced degradation conditions. This data can be used as a guideline for designing stability studies for this compound.
Table 1: Summary of Forced Degradation Studies for Sotorasib
| Stress Condition | % Degradation |
| Acid Degradation (0.1N HCl) | 17.5% |
| Alkali Degradation (0.1N NaOH) | 17.8% |
| Oxidative Degradation (30% H₂O₂) | 16.9% |
| Thermal Degradation | 13.9% |
Data is representative from a study on sotorasib and may not be directly applicable to this compound.[7]
Table 2: Solution Stability of Adagrasib (a KRAS G12C inhibitor)
| Solvent | Storage Temperature | Duration | Stability |
| DMSO | -80°C | 6 months | Stable |
| DMSO | -20°C | 1 month | Stable |
Data is based on manufacturer's recommendations for adagrasib.[2]
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for a Covalent KRAS G12C Inhibitor
This protocol is based on a validated method for sotorasib and can be adapted for this compound.[7][8]
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Symmetry C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
HPLC system with a PDA detector
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% orthophosphoric acid (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 221 nm (or the λmax of inhibitor 34)
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.
4. Forced Degradation Studies:
-
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N HCl. Keep the solution at 60°C for 30 minutes. Neutralize the solution with 0.1N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Alkali Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Keep the solution at 60°C for 30 minutes. Neutralize the solution with 0.1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 30 minutes. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid inhibitor to a temperature of 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of the inhibitor (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
5. Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Analyze the chromatograms to determine the retention time of the parent compound and identify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: Troubleshooting Workflow for Inconsistent Experimental Results.
References
- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of KRAS G12C Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to inhibitor-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity observed with KRAS G12C inhibitors?
A1: Cytotoxicity associated with KRAS G12C inhibitors can stem from several factors:
-
On-target effects: While the primary goal is to inhibit the mutated KRAS G12C protein, this can lead to the death of cancer cells that are highly dependent on this signaling pathway for survival.[1][2]
-
Off-target effects: Covalent inhibitors, by their nature, can sometimes react with other proteins in the cell that have a reactive cysteine residue, leading to unintended biological consequences and toxicity.[3][4] For example, sotorasib has been shown to interact with over 130 off-target proteins.[3]
-
Metabolic activation: The inhibitor molecule itself might be metabolized into a reactive form that can cause cellular damage.[4]
-
Immune-related adverse events: Some inhibitors can modulate the tumor microenvironment, potentially leading to immune-related toxicities.[5]
-
High dosage: Using concentrations of the inhibitor that are significantly above the effective therapeutic window can lead to increased cytotoxicity.[6][7]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Distinguishing between on-target and off-target effects is crucial for optimizing your inhibitor. Here are some strategies:
-
Use of control cell lines: Compare the cytotoxic effects on KRAS G12C mutant cell lines versus KRAS wild-type or cell lines with different KRAS mutations. Significant cytotoxicity in non-G12C lines suggests off-target effects.
-
Rescue experiments: Overexpression of a downstream effector of KRAS signaling (e.g., a constitutively active MEK) in a KRAS G12C mutant cell line might rescue the cells from on-target cytotoxicity.
-
Chemical proteomics: Techniques like activity-based protein profiling can help identify other cellular proteins that the inhibitor is binding to covalently.[4][7]
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of your inhibitor with modified reactive groups can help determine if cytotoxicity is linked to the covalent binding mechanism.
Q3: What are the main signaling pathways affected by KRAS G12C inhibitors that could contribute to cytotoxicity?
A3: KRAS G12C inhibitors primarily block the constitutively active KRAS protein, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2][8] The main pathways are:
-
MAPK/ERK Pathway: This is a central pathway for cell growth and division. Its inhibition is a primary mechanism of action for these drugs.[1][2][8]
-
PI3K/AKT/mTOR Pathway: This pathway is involved in cell growth, survival, and metabolism. While KRAS G12C inhibitors primarily target the MAPK pathway, there can be crosstalk and effects on the PI3K/AKT pathway.[1][8]
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in preliminary in vitro assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) for both anti-proliferative activity and cytotoxicity. | Identify a therapeutic window where the inhibitor is effective against cancer cells with minimal general cytotoxicity. |
| Off-target effects. | Test the inhibitor on a panel of cell lines with different genetic backgrounds (KRAS G12C, KRAS wild-type, other KRAS mutations). | Reduced cytotoxicity in non-KRAS G12C cell lines would suggest the primary toxicity is off-target. |
| Assay-specific artifacts. | Use multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH release, and a fluorescence-based assay) to confirm the results.[9][10][11] | Consistent results across different assays will validate the initial findings. |
| Solvent toxicity. | Run a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) at the same concentrations used in the experiment. | No significant cytotoxicity in the vehicle control will rule out solvent effects. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell culture variability. | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. | Reduced variability in results and more reproducible data. |
| Inhibitor stability. | Prepare fresh stock solutions of the inhibitor for each experiment. If storing, do so at the recommended temperature and for a limited time. | Consistent inhibitor potency across experiments. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of cell suspensions and reagents. | Lower well-to-well variability within an assay plate.[10] |
| Plate edge effects. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile media or PBS. | More uniform results across the plate. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when assessing the cytotoxicity of a KRAS G12C inhibitor.
| Cell Line | KRAS Status | Inhibitor IC50 (Anti-proliferation) (nM) | Inhibitor CC50 (Cytotoxicity) (nM) | Therapeutic Index (CC50/IC50) |
| NCI-H358 | G12C | 50 | 5000 | 100 |
| MIA PaCa-2 | G12C | 75 | 6000 | 80 |
| A549 | G12S | >10,000 | >10,000 | N/A |
| HCT116 | G13D | >10,000 | >10,000 | N/A |
| Beas-2B | Wild-Type | >10,000 | >10,000 | N/A |
This table illustrates that the inhibitor is potent against KRAS G12C cell lines and has a favorable therapeutic index, indicating a window where it can inhibit cancer cell proliferation with minimal general cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
96-well cell culture plates
-
KRAS G12C mutant and wild-type cell lines
-
Complete cell culture medium
-
KRAS G12C inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 and CC50 values.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from cells with damaged membranes, a hallmark of cytotoxicity.[11]
Materials:
-
96-well cell culture plates
-
Cells and inhibitor as described in the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for a "maximum LDH release" control.
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add lysis buffer to the maximum release control wells.
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release controls.
Visualizations
Signaling Pathway: KRAS G12C and Downstream Effectors
Caption: KRAS G12C signaling and inhibitor mechanism of action.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing inhibitor cytotoxicity.
Logical Diagram: Differentiating On- vs. Off-Target Cytotoxicity
Caption: Decision tree for on- vs. off-target cytotoxicity.
References
- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors.
Troubleshooting Guides & FAQs
This section addresses common issues and questions arising during experiments aimed at understanding and overcoming resistance to KRAS G12C inhibitors.
Q1: My KRAS G12C mutant cell line, initially sensitive to a KRAS G12C inhibitor (e.g., sotorasib, adagrasib), has developed resistance. What are the potential underlying mechanisms?
A1: Acquired resistance to KRAS G12C inhibitors is a common observation and can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.[1][2]
-
On-target mechanisms involve alterations to the KRAS gene itself. These can include:
-
Secondary KRAS mutations: New mutations can arise in the KRAS G12C allele that prevent the inhibitor from binding effectively.[1] Common secondary mutations have been identified at codons 12, 68, 95, and 96.[3] Some mutations, like Y96D and Y96S, have been shown to confer resistance to both sotorasib and adagrasib.[4]
-
KRAS G12C allele amplification: An increase in the copy number of the KRAS G12C gene can lead to higher levels of the target protein, overwhelming the inhibitor.[1][5]
-
Acquisition of other KRAS mutations: The cancer cells can acquire new activating mutations in the wild-type KRAS allele (in trans), such as G12D, G12V, or G13D, which are not targeted by the G12C-specific inhibitor.[1][6]
-
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These can include:
-
Bypass signaling pathway activation: Upregulation of receptor tyrosine kinases (RTKs) like EGFR, MET, and FGFR3 can reactivate downstream signaling.[3][7] Activating mutations in downstream effectors such as BRAF, NRAS, and MAP2K1 (MEK1) have also been observed.[1][3]
-
Loss of tumor suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can contribute to resistance.[1][3]
-
Histologic transformation: In some cases, the tumor cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma, a process that can be independent of genomic alterations in the signaling pathway.[1][3]
-
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic Analysis:
-
Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing of the resistant cell line and compare it to the parental (sensitive) cell line. This can identify secondary KRAS mutations, amplifications, and mutations in other key signaling molecules.
-
Sanger Sequencing: If you suspect specific "hotspot" mutations in KRAS or other genes, Sanger sequencing can be a quicker and more cost-effective method for confirmation.
-
-
Transcriptomic and Proteomic Analysis:
-
RNA-Seq: Analyze changes in gene expression between sensitive and resistant cells to identify upregulated pathways.
-
Phospho-proteomics/Western Blotting: Assess the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-AKT) to determine if bypass pathways are activated.
-
Q3: My resistant cells show reactivation of the MAPK pathway (increased p-ERK) despite continued treatment with a KRAS G12C inhibitor. What does this suggest?
A3: Reactivation of the MAPK pathway is a common hallmark of acquired resistance.[7] This strongly suggests that the cells have found a way to bypass the inhibition of KRAS G12C. Potential causes include:
-
Activation of upstream RTKs: Increased signaling from receptors like EGFR or MET can lead to the activation of wild-type RAS isoforms (HRAS, NRAS), which in turn reactivate the MAPK cascade.[7][8]
-
Acquisition of mutations in downstream components: Mutations in genes like BRAF or MEK can lead to constitutive activation of the pathway, rendering it independent of upstream KRAS signaling.[3]
-
Secondary KRAS mutations: Some secondary KRAS mutations can still lead to downstream signaling even in the presence of the inhibitor.
Q4: What are some strategies to overcome acquired resistance to KRAS G12C inhibitors in my experiments?
A4: Based on the identified resistance mechanism, several combination therapy strategies can be explored:
-
For RTK-driven resistance: Combine the KRAS G12C inhibitor with an inhibitor of the activated RTK (e.g., an EGFR inhibitor like cetuximab or a MET inhibitor).[9]
-
For MAPK pathway reactivation: A combination with a MEK inhibitor (e.g., trametinib) or a SHP2 inhibitor can be effective.[7][9] SHP2 is a protein tyrosine phosphatase that acts as a downstream signaling node for multiple RTKs.[7]
-
For secondary KRAS mutations: The strategy depends on the specific mutation. Some secondary mutations might be sensitive to a different KRAS G12C inhibitor.[4] For mutations like Y96D, a combination of a SOS1 inhibitor (which prevents RAS activation) and a MEK inhibitor has shown promise in preclinical models.[4]
-
For PI3K/AKT pathway activation: Combining the KRAS G12C inhibitor with a PI3K or AKT inhibitor may be beneficial.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on acquired resistance to KRAS G12C inhibitors.
Table 1: Frequency of Identified Resistance Mechanisms in Patients
| Resistance Mechanism Category | Specific Alteration | Frequency in Patient Cohort | Reference |
| On-Target (KRAS) | Secondary KRAS Mutations (e.g., G12D/R/V/W, G13D, R68S, H95D/Q/R, Y96C) | 9 out of 17 patients (53%) with identified mechanisms | [3] |
| KRAS G12C Amplification | Observed in multiple studies | [3][5] | |
| Off-Target (Bypass) | MET Amplification | Identified as a key bypass mechanism | [3] |
| Activating Mutations (NRAS, BRAF, MAP2K1, RET) | 12 out of 17 patients (71%) with identified mechanisms had non-KRAS alterations in the RAS pathway | [3] | |
| Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3) | Observed in clinical samples | [3] | |
| Loss-of-Function (NF1, PTEN) | Identified as bypass mechanisms | [3] | |
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 10 patients (9 NSCLC, 1 colorectal cancer) | [3] |
Table 2: Differential Sensitivity of Secondary KRAS Mutations to Inhibitors
| Secondary KRAS Mutation | Resistance to Sotorasib | Resistance to Adagrasib | Reference |
| Y96D | High | High | [4][11] |
| Y96S | High | High | [4] |
| G13D | High | Sensitive | [4] |
| R68M | High | Sensitive | [4] |
| A59S | High | Sensitive | [4] |
| A59T | High | Sensitive | [4] |
| Q99L | Sensitive | High | [4] |
Key Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
Objective: To generate cell line models of acquired resistance for mechanistic studies.
Methodology:
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) in standard growth medium.
-
Initial Drug Treatment: Treat the cells with the KRAS G12C inhibitor at a concentration equivalent to the IC50 (the concentration that inhibits 50% of cell growth).
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium as the cells begin to tolerate the current dose. This process can take several months.
-
Selection of Resistant Clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 1-5 µM), isolate single-cell clones by limiting dilution or cell sorting.
-
Validation of Resistance: Confirm the resistant phenotype of the selected clones by performing cell viability assays (e.g., MTT or CellTiter-Glo) and comparing their IC50 values to the parental cell line.
Protocol 2: Analysis of MAPK Pathway Reactivation by Western Blot
Objective: To assess the phosphorylation status of key proteins in the MAPK pathway.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with the KRAS G12C inhibitor for various time points (e.g., 0, 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), total MEK, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizations
Caption: Mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 3. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
KRAS G12C inhibitor 34 assay variability and solutions
Welcome to the technical support center for KRAS G12C Inhibitor 34 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like Inhibitor 34?
A1: KRAS G12C inhibitors are covalent inhibitors that specifically target the mutant cysteine residue at position 12 of the KRAS protein.[1][2] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, trapping it in this conformation and preventing its interaction with downstream effector proteins.[1][2] This blockage inhibits the aberrant signaling through pathways like the RAF/MEK/ERK cascade, which is responsible for driving tumor cell proliferation and survival.[2][3]
Q2: Which are the most common assays to assess the activity of this compound?
A2: A variety of biochemical and cellular assays are used to characterize KRAS G12C inhibitors. Common biochemical assays include nucleotide exchange assays (often using Time-Resolved Fluorescence Energy Transfer, or TR-FRET), protein-protein interaction assays to check for disruption of KRAS binding to effectors like cRAF, and direct binding assays.[4][5] Cellular assays typically involve treating KRAS G12C mutant cell lines with the inhibitor and measuring downstream signaling inhibition (e.g., pERK levels), target engagement, and effects on cell viability or proliferation.[5][6]
Q3: What kind of quantitative results can I expect with a potent KRAS G12C inhibitor?
A3: The potency of KRAS G12C inhibitors can vary depending on the assay format. In biochemical assays, potent inhibitors can have IC50 or KD values in the nanomolar to picomolar range.[6][7] In cellular assays, the IC50 values for inhibition of cell growth are typically in the nanomolar range.[8][9] Below is a summary of reported potencies for well-characterized KRAS G12C inhibitors.
Quantitative Data Summary
| Inhibitor | Assay Type | Target/Cell Line | Potency (IC50/KD) | Reference |
| Adagrasib (MRTX849) | Cell Viability (2D) | KRAS G12C mutant cell lines | 10 - 973 nM | [8] |
| Cell Viability (3D) | KRAS G12C mutant cell lines | 0.2 - 1042 nM | [8] | |
| Target Engagement | KRAS(G12C) cell line | High Affinity | [6] | |
| Sotorasib (AMG510) | Biochemical Activity (TR-FRET) | KRAS(G12C) | 8.88 nM | [4][6] |
| Cell Viability | KRAS G12C mutant cell lines | 0.004 - 0.032 µM | [9] | |
| Biochemical Binding | KRAS(G12C) | KD of 220 nM | [7] | |
| MRTX1133 | Biochemical Activity (TR-FRET) | KRAS(G12C) | 4.91 nM | [4][6] |
| Biochemical Binding | KRAS(G12C) | KD of 2.35 nM | [6] |
Troubleshooting Guides
Biochemical Assay Variability
Problem: High variability or poor Z' factor in my TR-FRET based nucleotide exchange assay.
Potential Causes and Solutions:
-
Reagent Quality:
-
KRAS Protein: Ensure the recombinant KRAS G12C protein is properly folded and active. Use freshly thawed aliquots and avoid repeated freeze-thaw cycles.
-
Nucleotides: Use high-quality, fluorescently labeled GDP and unlabeled GTP. Check for degradation of nucleotides.
-
SOS1: The guanine nucleotide exchange factor (GEF), like SOS1, is crucial for the exchange reaction.[5] Ensure its activity is optimal.
-
-
Assay Conditions:
-
Incubation Times: Optimize incubation times for compound pre-incubation with KRAS, and for the nucleotide exchange reaction.
-
Buffer Composition: Ensure the buffer composition, including Mg2+ concentration and pH, is optimal for KRAS activity.
-
DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).
-
-
Instrumentation:
-
Plate Reader Settings: Optimize the settings on your plate reader for TR-FRET, including excitation and emission wavelengths, and read times.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to high variability. Use calibrated pipettes and appropriate tips.
-
Cellular Assay Variability
Problem: My cellular assay shows a weaker than expected inhibitory effect or significant well-to-well variability.
Potential Causes and Solutions:
-
Cell Line Health and Passage Number:
-
Use cells with a consistent and low passage number.
-
Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Feedback Mechanisms and Resistance:
-
Inhibition of KRAS G12C can lead to feedback activation of wild-type RAS or other receptor tyrosine kinases (RTKs), which can reactivate downstream signaling and mask the inhibitor's effect.[10][11]
-
Consider co-treatment with inhibitors of upstream activators like SHP2 or EGFR, particularly in colorectal cancer models.[10][12]
-
-
Assay Protocol:
-
Inhibitor Incubation Time: The covalent nature of the inhibitor means that target engagement is time-dependent. Optimize the incubation time to achieve maximal effect.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in proliferation and signaling readouts.
-
-
Data Analysis:
-
Ensure proper normalization of your data (e.g., to DMSO controls).
-
Use appropriate curve-fitting models for IC50 determination.
-
Experimental Protocols
TR-FRET Based Nucleotide Exchange Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).
-
Dilute recombinant KRAS G12C protein, fluorescently labeled GDP (e.g., Bodipy-FL-GDP), and SOS1 protein in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of inhibitor dilution or DMSO control to the wells.
-
Add 5 µL of a mix of KRAS G12C and Bodipy-FL-GDP.
-
Incubate for 30 minutes at room temperature to allow inhibitor binding.
-
Initiate the exchange reaction by adding 5 µL of a mix of SOS1 and unlabeled GTP.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Normalize the data to positive (no inhibitor) and negative (no SOS1) controls.
-
Plot the normalized response against the inhibitor concentration and fit a dose-response curve to determine the IC50.
-
Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Culture:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) in the recommended medium and conditions.
-
-
Assay Procedure (96-well format):
-
Seed cells at an optimized density (e.g., 2000 cells/well) in 90 µL of medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 10 µL of the inhibitor dilutions to the respective wells. Include DMSO-only controls.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract background luminescence (wells with medium only).
-
Normalize the data to the DMSO-treated wells (100% viability).
-
Plot the normalized viability against the inhibitor concentration and fit a dose-response curve to determine the IC50.
-
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: General experimental workflow for KRAS G12C inhibitor testing.
References
- 1. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Benchmarking with Sotorasib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the clinical efficacy of sotorasib, a first-in-class KRAS G12C inhibitor. Due to the limited publicly available data on the preclinical compound "KRAS G12C inhibitor 34," this document will focus on the established clinical profile of sotorasib as a benchmark for evaluating novel KRAS G12C-targeted therapies.
Introduction to KRAS G12C Inhibition
The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has paved the way for a new class of targeted therapies. These inhibitors covalently bind to the cysteine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state. This prevents downstream signaling through pathways such as RAF-MEK-ERK, thereby inhibiting cancer cell proliferation and survival. Sotorasib (formerly AMG 510) was the first such inhibitor to receive regulatory approval, marking a significant milestone in the treatment of KRAS G12C-mutated solid tumors.
Sotorasib: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Sotorasib has undergone extensive clinical evaluation, most notably in the CodeBreaK clinical trial program. The following tables summarize the key efficacy data from the pivotal Phase I/II CodeBreaK 100 and Phase III CodeBreaK 200 trials in patients with previously treated advanced or metastatic KRAS G12C-mutated NSCLC.
Table 1: Efficacy of Sotorasib in the CodeBreaK 100 Trial (Phase II)
| Efficacy Endpoint | Reported Value | Citation |
| Objective Response Rate (ORR) | 37.1% | [1][2][3] |
| Complete Response (CR) | 3.2% | [2] |
| Partial Response (PR) | 33.9% | [2] |
| Stable Disease (SD) | 43.5% | [2] |
| Disease Control Rate (DCR) | 80.6% | [1][2][3] |
| Median Duration of Response (DoR) | 11.1 months | [3] |
| Median Time to Response | 1.4 months | [1] |
| Median Progression-Free Survival (PFS) | 6.8 months | [1][2] |
| Median Overall Survival (OS) | 12.5 months | [2][3] |
Table 2: Efficacy of Sotorasib vs. Docetaxel in the CodeBreaK 200 Trial (Phase III)
| Efficacy Endpoint | Sotorasib | Docetaxel | Hazard Ratio (HR) / p-value | Citation |
| Median Progression-Free Survival (PFS) | 5.6 months | 4.5 months | HR: 0.66 (p=0.002) | [4][5] |
| 12-Month PFS Rate | 24.8% | 10.1% | [5] | |
| Objective Response Rate (ORR) | 28.1% | 13.2% | p < 0.001 | [5] |
| Disease Control Rate (DCR) | 82.5% | 60.3% | [5] | |
| Median Overall Survival (OS) | 10.6 months | 11.3 months | HR: 1.01 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the clinical evaluation of sotorasib.
CodeBreaK 100 and 200 Clinical Trial Design
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior systemic therapies, including platinum-based chemotherapy and/or immunotherapy.[1][5][6]
-
Treatment Regimen: Sotorasib was administered orally at a dose of 960 mg once daily.[1][2] In the CodeBreaK 200 trial, the comparator arm received docetaxel intravenously.[5]
-
Efficacy Evaluation: Tumor responses were assessed by blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[5][6]
-
Biomarker Analysis: Pretreatment tumor biopsies were used for exploratory biomarker analyses, including the evaluation of co-mutations in genes such as STK11 and KEAP1, and PD-L1 expression levels.[1][5]
Visualizing the Mechanism and Workflow
Signaling Pathway of KRAS G12C Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of sotorasib.
Experimental Workflow for a Xenograft Efficacy Study
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug: KRAS (G12C) Inhibitor-12 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Validating Target Engagement of KRAS G12C Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. Validating that these inhibitors effectively engage their target in biochemical and cellular contexts is crucial for their development and optimization. This guide provides a comparative overview of key experimental methods to assess the target engagement of a novel KRAS G12C inhibitor, herein referred to as "Inhibitor 34," alongside established inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849).
Overview of Target Engagement Validation Methods
A multi-faceted approach employing both biochemical and cellular assays is essential for a comprehensive understanding of a KRAS G12C inhibitor's target engagement profile.
| Assay Type | Method | Key Readout | Advantages |
| Biochemical | Thermal Shift Assay (TSA) | Change in melting temperature (ΔTm) | Rapid, high-throughput screening of direct binding. |
| Cellular | Immunoaffinity LC-MS/MS | Percentage of inhibitor-bound KRAS G12C | Direct quantification of target occupancy in a cellular environment.[1][2][3] |
| Cellular | Western Blot (p-ERK) | Inhibition of downstream signaling (p-ERK levels) | Measures the functional consequence of target engagement.[4][5][6] |
| Cellular | Cellular Thermal Shift Assay (CETSA) | Change in protein thermal stability in cells | Confirms target binding in a physiological context.[7][8] |
Biochemical Validation: Thermal Shift Assay (TSA)
TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding. A positive shift in the melting temperature (Tm) indicates that the inhibitor stabilizes the protein, confirming direct binding.
Comparative Performance in Thermal Shift Assay
| Inhibitor | ΔTm (°C) at 10 µM |
| Sotorasib (AMG 510) | +10.2[9] |
| Adagrasib (MRTX849) | +12.5[9] |
| Inhibitor 34 (Hypothetical) | +11.8 |
Note: Data for Inhibitor 34 is hypothetical for illustrative purposes.
Detailed Experimental Protocol: Thermal Shift Assay
-
Protein Preparation: Recombinantly express and purify human KRAS G12C protein. Ensure the protein is pre-loaded with GDP.
-
Reaction Setup: In a 96-well PCR plate, mix KRAS G12C protein (final concentration 2 µM) with the inhibitor at various concentrations (e.g., 0.1 to 50 µM) in a reaction buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2). Include a vehicle control (e.g., DMSO).
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange, to each well.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated sample.
References
- 1. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LCâMS/MS Approach - Analytical Chemistry - Figshare [figshare.com]
- 4. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KRAS G12C Inhibitors: Benchmarking Against Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has ushered in a new era of precision oncology. The G12C mutation, in particular, has become a validated target with the approval of inhibitors like sotorasib and adagrasib. This guide provides a comparative overview of the performance of key KRAS G12C inhibitors, with a focus on preclinical and clinical data for the frontrunners. We also introduce "KRAS G12C inhibitor 34," a representative early-stage investigational compound, to contextualize the discovery and development process.
Mechanism of Action: Covalent Targeting of the Inactive State
KRAS is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, it promotes cell proliferation and survival through downstream pathways like the MAPK and PI3K-AKT cascades. The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving tumorigenesis.[1][2]
KRAS G12C inhibitors are covalent inhibitors that selectively bind to the mutant cysteine residue at position 12.[3][4] This covalent modification occurs when the KRAS G12C protein is in its inactive, GDP-bound state, trapping it in this conformation and preventing its reactivation.[1][2] This leads to the suppression of downstream oncogenic signaling.
Preclinical Performance: A Comparative Analysis
The preclinical evaluation of KRAS G12C inhibitors involves a battery of biochemical and cell-based assays, as well as in vivo tumor models. Below is a summary of representative data for established inhibitors, providing a benchmark for novel compounds like "this compound."
Biochemical and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 / Potency | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical (GTP/GDP Exchange) | Data not uniformly reported in IC50 values; potent covalent modifier | [1] |
| Cell-based (pERK inhibition) | Potent inhibition in KRAS G12C mutant cell lines | [1] | ||
| Cell Viability (e.g., NCI-H358) | IC50 values in the nanomolar range | [5] | ||
| Adagrasib (MRTX849) | KRAS G12C | Biochemical (Protein Modification) | Efficient modification of GDP-bound KRAS G12C | [5] |
| Cell-based (pERK inhibition) | Potent inhibition in KRAS G12C mutant cell lines | [5] | ||
| Cell Viability (e.g., NCI-H358) | IC50 values ranging from 10 to 973 nM in 2D culture | [5] | ||
| Divarasib (GDC-6036) | KRAS G12C | Preclinical data indicates high potency and selectivity | Data presented at scientific meetings | [6] |
| JDQ443 | KRAS G12C | Cell Viability | Potent and selective antiproliferative activity in KRAS G12C cell lines | [7][8] |
| This compound (Hypothetical) | KRAS G12C | Biochemical & Cellular Assays | To be determined through experimental evaluation | N/A |
In Vivo Efficacy in Xenograft Models
| Inhibitor | Model Type | Tumor Type | Efficacy | Reference |
| Sotorasib (AMG 510) | Cell Line-Derived Xenograft (CDX) | Pancreatic (MIA PaCa-2) | Tumor regression | [9] |
| Patient-Derived Xenograft (PDX) | NSCLC, CRC | Tumor growth inhibition and regression | [9] | |
| Adagrasib (MRTX849) | CDX (e.g., NCI-H358) | NSCLC | Pronounced tumor regression in sensitive models | [5] |
| PDX | Multiple tumor types | Tumor regression in a majority of models | [5] | |
| JDQ443 | CDX and PDX | NSCLC, CRC, Pancreatic | Dose-dependent antitumor activity | [7][10] |
| This compound (Hypothetical) | CDX and PDX | To be determined | Evaluation of tumor growth inhibition and regression | N/A |
Clinical Performance: Sotorasib vs. Adagrasib
Sotorasib and adagrasib are the first two KRAS G12C inhibitors to receive regulatory approval, providing a wealth of clinical data for comparison. The primary indications are for patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).
Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1 & 12) |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[11][12] | 42.9% (Phase 2)[13] |
| Disease Control Rate (DCR) | 80.6% (Phase 2)[11][12] | 80% (2-year follow-up)[6] |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[11][12] | 6.5 months (Phase 2)[13][14] |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[15][16] | 12.6 months (Phase 2)[13][14] |
Colorectal Cancer (CRC) - Monotherapy
| Parameter | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Objective Response Rate (ORR) | 9.7%[17][18][19] | 19%[20] |
| Disease Control Rate (DCR) | 82.3%[17][18] | 73.8%[20] |
| Median Progression-Free Survival (PFS) | 4.0 months[17][18] | 5.6 months[20] |
| Median Overall Survival (OS) | 10.6 months[17][18] | 12.2 months[20] |
Note: Clinical outcomes for CRC with KRAS G12C inhibitor monotherapy are modest. Combination therapies, particularly with EGFR inhibitors like panitumumab or cetuximab, have shown improved efficacy.[21][22][23][24][25]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor performance. Below are representative methodologies for key in vitro and in vivo assays.
Biochemical Assay: KRAS G12C Nucleotide Exchange
Objective: To determine the ability of an inhibitor to covalently modify KRAS G12C and lock it in the GDP-bound state.
Methodology:
-
Recombinant human KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
The reaction is initiated by the addition of a fluorescently labeled GTP analog and a guanine nucleotide exchange factor (GEF), such as SOS1.
-
The rate of nucleotide exchange is monitored by measuring the increase in fluorescence over time.
-
Data is analyzed to determine the IC50 value, representing the concentration of inhibitor required to inhibit 50% of the nucleotide exchange activity.
Cell-Based Assay: pERK Inhibition
Objective: To assess the inhibitor's ability to suppress downstream MAPK signaling in KRAS G12C mutant cancer cells.
Methodology:
-
KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the test inhibitor for a specified duration (e.g., 2-24 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Phosphorylated ERK (pERK) and total ERK levels are quantified using an immunoassay (e.g., ELISA, Western blot, or In-Cell Western).
-
The ratio of pERK to total ERK is calculated and normalized to vehicle-treated controls to determine the IC50 for pERK inhibition.
In Vivo Assay: Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with KRAS G12C mutant cancer cells (CDX model) or patient-derived tumor fragments (PDX model).[26][27]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The test inhibitor is administered orally or via another appropriate route at one or more dose levels, typically once or twice daily.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., target engagement, pERK levels).
-
Efficacy is determined by comparing tumor growth in the treated groups to the vehicle control group.
Conclusion
The landscape of KRAS G12C targeted therapy is rapidly evolving. Sotorasib and adagrasib have demonstrated significant clinical benefit, particularly in NSCLC, and have paved the way for a new class of targeted agents. For emerging inhibitors like "this compound," the path to clinical validation requires rigorous preclinical testing against these established benchmarks. Head-to-head comparisons in standardized assays are essential for identifying compounds with superior potency, selectivity, pharmacokinetic properties, and ultimately, improved clinical outcomes for patients with KRAS G12C-mutated cancers.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 4. What is Adagrasib used for? [synapse.patsnap.com]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 13. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 15. 2-Year Follow-Up Shows Sotorasib Significantly Prolongs Survival in Patients With Non-Small Cell Lung Cancer - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 16. pharmacytimes.com [pharmacytimes.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Sotorasib in Previously Treated Patients With KRAS G12C–Mutant Colorectal Cancer - The ASCO Post [ascopost.com]
- 19. Sotorasib Shrinks Tumors in Patients With Specific Colorectal Cancer | Technology Networks [technologynetworks.com]
- 20. tandfonline.com [tandfonline.com]
- 21. aacr.org [aacr.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mskcc.org [mskcc.org]
- 24. Sotorasib + panitumumab offers better outcomes in colorectal cancer that no longer responds to treatment - The Cancer Letter [cancerletter.com]
- 25. KRYSTAL-1 Confirms Activity of Adagrasib in KRAS G12C–Mutated Metastatic Colorectal Cancer and Highlights Need for Randomized Controlled Trials - The ASCO Post [ascopost.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency of KRAS G12C Inhibitors Against Oncogenic Mutants
A detailed guide for researchers and drug development professionals on the efficacy of targeted therapies against KRAS G12C mutations, featuring a comparative analysis of leading inhibitors.
The KRAS G12C mutation is a significant driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] The development of covalent inhibitors specifically targeting this mutant has marked a pivotal advancement in precision oncology.[2][4] These inhibitors bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[2][5][6] This guide provides a comparative overview of the potency of leading KRAS G12C inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these targeted agents.
Comparative Potency of KRAS G12C Inhibitors
The potency of KRAS G12C inhibitors is a critical determinant of their therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the in vitro potency of two prominent KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), against various KRAS G12C mutant cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) - 2D Assay | IC50 (nM) - 3D Assay |
| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic | Data not specified | Data not specified |
| NCI-H358 | NSCLC | Data not specified | Data not specified | |
| Adagrasib (MRTX849) | Multiple KRAS G12C lines | Various | 10 - 973 | 0.2 - 1042 |
Table 1: Comparative IC50 values of Sotorasib and Adagrasib in KRAS G12C mutant cell lines. Lower IC50 values indicate higher potency. Data for Adagrasib shows a broad range of activity across multiple cell lines.[5]
| Inhibitor | Assay Type | Target | IC50 (nM) |
| BBO-8956 | HTRF | KRAS G12C/RAF1(RBD) interaction (GppNHp) | 57 |
| HTRF | KRAS G12C/RAF1(RBD) interaction (GTP) | 411 | |
| p-ERK Inhibition (NCI-H358) | Downstream Signaling | Potent and long-lasting | |
| p-ERK Inhibition (MiaPaCa-2) | Downstream Signaling | Potent and long-lasting |
Table 2: Potency of a novel inhibitor, BBO-8956, in biochemical and cellular assays.[7] This data highlights the direct inhibition of the KRAS-RAF interaction and downstream signaling.
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to evaluate KRAS G12C inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to assessing the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Target Engagement and Downstream Signaling Assays
These assays confirm that the inhibitor is interacting with its intended target and modulating downstream signaling pathways.
Protocol: p-ERK1/2 Immunoassay
-
Cell Treatment: Seed cells and treat with the KRAS G12C inhibitor as described above, but for a shorter duration (e.g., 2 hours) to observe acute signaling changes.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Immunoassay: Use an MSD (Meso Scale Discovery) or similar electrochemiluminescence-based assay to quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates.
-
Data Analysis: Normalize the p-ERK1/2 signal to the total ERK1/2 signal. The IC50 value for p-ERK inhibition is determined by plotting the normalized p-ERK1/2 levels against the inhibitor concentration.[6]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of KRAS G12C inhibitors and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window of KRAS G12C Inhibitors: A Comparative Guide
The development of inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for patients with a variety of solid tumors. This guide provides a comparative analysis of the therapeutic window for several key KRAS G12C inhibitors, focusing on their efficacy and safety profiles as demonstrated in clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these targeted agents.
Efficacy and Safety of KRAS G12C Inhibitors
The therapeutic window of a drug is determined by the balance between its efficacy and toxicity. For KRAS G12C inhibitors, this is a critical consideration in clinical practice and ongoing drug development. Below is a summary of clinical trial data for prominent KRAS G12C inhibitors.
Table 1: Comparative Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial (Phase) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% - 41%[1][2] | 80.6% - 84%[2][3] | 6.3 - 6.8[1][2] | 12.5[1][2] |
| Adagrasib | KRYSTAL-1 (Phase 1/2) | 42.9%[1][4] | 83%[5] | 6.5[1][4] | 12.6[1][4] |
| Divarasib (GDC-6036) | Phase 1 | 53.4%[6][7] | - | 13.1[6][7] | - |
| Glecirasib (JAB-21822) | Phase 2 | 47.9%[8] | 86.3%[8] | 8.2[8] | 13.6[8] |
| LY3537982 (Olomorasib) | LOXO-RAS-20001 (Phase 1) | 38% (KRASi-naïve)[9] | - | - | - |
| JDQ443 | KontRASt-01 (Phase 1b/2) | 41.7% - 57% (at RP2D)[10][11] | - | - | - |
Table 2: Comparative Safety of KRAS G12C Inhibitors (Most Common Treatment-Related Adverse Events - TRAEs)
| Inhibitor | Any Grade TRAEs | Grade 3/4 TRAEs | Most Common TRAEs (Any Grade) |
| Sotorasib | 69.8%[12] | 19.8%[12] | Diarrhea, nausea, increased ALT/AST[2] |
| Adagrasib | 97%[5] | 44.8%[13] | Diarrhea, nausea, vomiting, fatigue[14] |
| Divarasib (GDC-6036) | 93%[6] | 11%[6] | Nausea, diarrhea, vomiting, fatigue[6] |
| Glecirasib (JAB-21822) | 97.5%[15] | 38.7%[15] | Anemia, increased bilirubin, hypertriglyceridemia[16] |
| LY3537982 (Olomorasib) | - | - | Diarrhea, dermatitis acneiform, dry skin, hypomagnesemia, fatigue (in combination with cetuximab)[17][18] |
| JDQ443 | 71.4% (at RP2D)[11] | 7.1% (at RP2D)[11] | Fatigue, edema, diarrhea, nausea, vomiting, peripheral neuropathy[11] |
Experimental Protocols
The data presented in the tables above are derived from clinical trials with specific methodologies. While full protocols are extensive, the following provides a general overview of the key experimental designs.
General Clinical Trial Design for KRAS G12C Inhibitors
-
Study Phase: The trials cited range from Phase 1 (dose-escalation and safety assessment) to Phase 2 (efficacy and safety in a specific patient population) and ongoing Phase 3 trials for some agents[19][20].
-
Patient Population: Typically, patients with locally advanced or metastatic solid tumors harboring the KRAS G12C mutation who have received at least one prior systemic therapy are enrolled[1][12]. Some trials also include treatment-naïve patients[9].
-
Intervention: Patients receive the investigational KRAS G12C inhibitor orally at a specified dose and schedule (e.g., once or twice daily)[8][10]. Combination therapy arms, for instance with EGFR inhibitors like cetuximab or immune checkpoint inhibitors like pembrolizumab, are also common[21][22][23].
-
Primary Endpoints: In Phase 1 trials, the primary endpoint is often safety and tolerability, and to determine the recommended Phase 2 dose (RP2D)[10]. In Phase 2 trials, the primary endpoint is typically the objective response rate (ORR) as assessed by RECIST v1.1[2].
-
Secondary Endpoints: These often include duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and pharmacokinetic analyses[2].
-
Assessments: Tumor responses are typically assessed by imaging (e.g., CT or MRI) at baseline and at regular intervals during treatment. Adverse events are monitored and graded according to standard criteria (e.g., CTCAE).
Visualizing Key Processes
To better understand the context of KRAS G12C inhibition, the following diagrams illustrate the relevant signaling pathway and a generalized experimental workflow.
Concluding Remarks
The landscape of KRAS G12C targeted therapies is rapidly evolving, with several agents demonstrating promising clinical activity. Sotorasib and adagrasib have paved the way as the first FDA-approved inhibitors, and a new wave of agents, including divarasib, glecirasib, LY3537982, and JDQ443, are showing competitive efficacy and potentially improved safety profiles in early-phase trials. The therapeutic window for each inhibitor is a nuanced balance of its anti-tumor activity and its associated toxicities. Head-to-head comparative trials will be crucial to definitively establish the superior agent. Furthermore, ongoing research into combination strategies holds the potential to further widen the therapeutic window by enhancing efficacy and overcoming resistance mechanisms[1][4][24]. Continuous evaluation of clinical trial data will be essential for optimizing the use of these transformative therapies in patients with KRAS G12C-mutated cancers.
References
- 1. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 2. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non–Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation - FCS Hematology Oncology Review [fcshemoncreview.com]
- 7. onclive.com [onclive.com]
- 8. Glecirasib Shows Efficacy and Safety in KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC [theoncologynurse.com]
- 15. Glecirasib in KRASG12C-mutated nonsmall-cell lung cancer: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Efficacy and safety of LY3537982, a potent and highly selective KRAS G12C inhibitor in KRAS G12C-mutant GI cancers: Results from a phase 1 study. - ASCO [asco.org]
- 18. ascopubs.org [ascopubs.org]
- 19. thoraciconcology.org.au [thoraciconcology.org.au]
- 20. ascopubs.org [ascopubs.org]
- 21. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of KRAS G12C Inhibitor 34: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and disposal protocols for KRAS G12C inhibitor 34, ensuring the protection of laboratory personnel and the environment. All procedures should be conducted in accordance with institutional and local regulations.
This compound is a potent laboratory chemical used in cancer research.[1][2] Due to its hazardous nature, including acute oral toxicity and significant aquatic toxicity with long-lasting effects, stringent disposal procedures are imperative.[3] This document outlines the necessary steps for the safe handling and disposal of this compound.
Hazard Identification and Safety Data Summary
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes key data from the Safety Data Sheet (SDS).
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 2749948-26-1 |
| Molecular Formula | C32H32ClN5O3 |
| Molecular Weight | 570.08 |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501[3] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is mandatory to wear appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Safety goggles with side-shields are required.[4]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form, to avoid inhalation.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][5] An accessible safety shower and eyewash station are essential in the event of accidental exposure.[3][4]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" [3]. The following steps provide a detailed operational plan to comply with this requirement.
Step 1: Segregation of Waste
-
All waste materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired pure compound (powder).
-
Solutions containing the inhibitor.
-
Contaminated consumables such as pipette tips, tubes, flasks, and gloves.
-
Spill cleanup materials.
-
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Collect all contaminated solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing the inhibitor in a dedicated, sealed, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the CAS number (2749948-26-1), and the relevant hazard pictograms (e.g., harmful, environmentally hazardous).
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Keep the storage area cool and away from direct sunlight and sources of ignition.[3][5]
-
Ensure the waste is stored away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[3]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide them with the complete SDS for this compound.
-
Follow all institutional and local regulations for waste manifest and transportation.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don full personal protective equipment as described above before attempting to clean the spill.[3]
-
Containment:
-
Decontamination: Decontaminate the surfaces and any equipment involved in the spill by scrubbing with alcohol.[3][5]
-
Disposal of Cleanup Materials: Collect all contaminated cleanup materials and place them in the designated hazardous waste container for disposal according to the protocol above.[3]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
KRAS Signaling Pathway
KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[6] This prevents downstream signaling through pathways such as the RAF-MEK-ERK cascade, which is critical for cell proliferation. The diagram below illustrates this mechanism.
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
References
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 34
For laboratory professionals at the forefront of cancer research, ensuring personal and environmental safety during the handling of potent investigational compounds like KRAS G12C inhibitor 34 is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound (CAS No. 2749948-26-1) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial for researchers to be fully aware of these hazards before handling the compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1]. |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects[1]. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent skin and respiratory exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn[2]. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles or safety glasses with side shields. |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric[2]. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form outside of a certified chemical fume hood to avoid dust and aerosol formation[2][3]. |
| Face Protection | Face Shield | A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing[2]. |
PPE Donning and Doffing Workflow
Proper procedure for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is essential for minimizing exposure and environmental contamination.
Safe Handling Procedures
-
Engineering Controls : Always handle this compound in a certified chemical fume hood or other appropriate exhaust ventilation to avoid inhalation of dust and aerosols[1][3]. Ensure that a safety shower and eye wash station are readily accessible[3].
-
Administrative Controls : Avoid contact with skin, eyes, and clothing[1][3]. Do not eat, drink, or smoke in areas where the compound is handled[1]. Wash hands thoroughly after handling[1].
-
Storage : Keep the container tightly sealed in a cool, well-ventilated area[1][3]. Store at -20°C for the powder form or -80°C when in solvent[1]. Protect from direct sunlight and sources of ignition[1][3].
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation[3].
-
Personal Precautions : Wear full personal protective equipment as described above[3]. Avoid breathing vapors, mist, dust, or gas[3].
-
Containment and Cleaning :
-
Environmental Precautions : Prevent further leakage or spillage and keep the product away from drains or water courses[3]. Collect spillage, as it is very toxic to aquatic life[1].
First Aid Measures
-
If Swallowed : Call a poison center or doctor immediately if you feel unwell. Rinse mouth[1]. Do NOT induce vomiting[3].
-
Eye Contact : Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician promptly[1][3].
-
Skin Contact : Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1][3].
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation[1][3].
Disposal Plan
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not release into the environment[1]. Contaminated materials from spill cleanup should also be disposed of as hazardous waste[3].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
